molecular formula C4H10NO5P B15558963 Fosmidomycin CAS No. 66508-37-0; 66508-53-0

Fosmidomycin

Cat. No.: B15558963
CAS No.: 66508-37-0; 66508-53-0
M. Wt: 183.10 g/mol
InChI Key: GJXWDTUCERCKIX-UHFFFAOYSA-N
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Description

Fosmidomycin is propylphosphonic acid in which one of the hydrogens at position 3 is substituted by a formyl(hydroxy)amino group. An antibiotic obtained from Streptomyces lavendulae, it specifically inhibits DXP reductoisomerase (EC 1.1.1.267), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. It has a role as an antimicrobial agent, an EC 1.1.1.267 (1-deoxy-D-xylulose-5-phosphate reductoisomerase) inhibitor and a bacterial metabolite. It is a member of phosphonic acids and a hydroxamic acid.
This compound has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
from Streptomyces lavendulae;  RN given refers to parent cpd;  structure in second source

Properties

IUPAC Name

3-[formyl(hydroxy)amino]propylphosphonic acid
Source PubChem
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InChI

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWDTUCERCKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

66508-37-0 (mono-hydrochloride salt)
Record name Fosmidomycin [INN]
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DSSTOX Substance ID

DTXSID70216712
Record name Fosmidomycin
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Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66508-53-0
Record name P-[3-(Formylhydroxyamino)propyl]phosphonic acid
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Record name Fosmidomycin [INN]
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Record name Fosmidomycin
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Record name FOSMIDOMYCIN
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Foundational & Exploratory

The Core Mechanism of Fosmidomycin Action in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel antimalarial agents with unique mechanisms of action. Fosmidomycin (B1218577), a phosphonic acid antibiotic, represents a promising class of antimalarials that targets a metabolic pathway essential for the parasite's survival but absent in humans. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against P. falciparum, offering valuable insights for researchers and professionals involved in antimalarial drug discovery and development.

The MEP Pathway: A Key Parasitic Vulnerability

Plasmodium falciparum relies on the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are vital for various essential cellular processes in the parasite, including protein prenylation, ubiquinone and dolichol biosynthesis, and the synthesis of vitamin E and carotenoids.[2][3] Crucially, humans utilize the distinct mevalonate (B85504) pathway for isoprenoid biosynthesis, making the MEP pathway an attractive and specific target for antimalarial chemotherapy.[4][5] The enzymes of the MEP pathway are localized within the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[1][5]

MEP_Pathway G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS PYR Pyruvate PYR->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP DXR DXR (IspC) Target of this compound DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) IspH->IPP_DMAPP Isoprenoids Isoprenoids (e.g., Ubiquinone, Dolichols) IPP_DMAPP->Isoprenoids

Core Mechanism of Action: Inhibition of DXP Reductoisomerase (DXR)

The primary molecular target of this compound in P. falciparum is the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, also known as DXR or IspC.[5][6] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a critical step in the MEP pathway.[7][8]

This compound acts as a potent and specific inhibitor of P. falciparum DXR (PfDXR).[7][9] Structural and kinetic studies have revealed the precise mechanism of this inhibition. This compound is a structural analog of the substrate DXP.[10] It functions as a competitive inhibitor with respect to DXP, meaning it binds to the active site of the enzyme and directly competes with the natural substrate.[7][9] Furthermore, this compound exhibits an uncompetitive mode of inhibition with respect to the cofactor NADPH, indicating that it binds to the enzyme-NADPH complex.[7][9][10] This dual inhibitory mechanism contributes to its high potency.

Crystal structure analyses of PfDXR in complex with this compound have provided detailed insights into the molecular interactions.[8][11] The phosphonate (B1237965) group of this compound chelates a divalent metal ion (such as Mg²⁺ or Mn²⁺) in the active site, which is essential for catalysis. The hydroxamate moiety of the inhibitor also forms crucial interactions within the active site, mimicking the binding of the DXP substrate.[8] An interesting finding from metabolic profiling studies suggests a potential secondary, indirect target of this compound. Treatment of P. falciparum with this compound leads to an accumulation of metabolites upstream of DXR and a depletion of downstream products, as expected. However, it also appears to inhibit the downstream enzyme, MEP cytidyltransferase (IspD), though this is thought to be an indirect effect.[12]

DXR_Inhibition cluster_enzyme PfDXR Active Site DXR PfDXR Enzyme This compound This compound MEP_product MEP (Product) DXR->MEP_product Catalyzes conversion NADPH_bound NADPH (Cofactor) NADPH_bound->DXR Binds as cofactor DXP_substrate DXP (Substrate) DXP_substrate->DXR Binds to active site This compound->DXR Competitively binds to active site

Quantitative Data on this compound Activity

The in vitro efficacy of this compound against P. falciparum is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the parasite strain and the assay conditions.

DrugP. falciparum StrainIC50 (nM)Reference
This compound3D7819[2]
This compoundDd2926[2]
This compoundK1 (chloroquine-resistant)1,347 (1,068-1,625)[13]
This compoundG112 (chloroquine-sensitive)786 (737-834)[13]
This compoundHB382 ng/ml[5]
This compound + Clindamycin (42 ng/ml)HB355 ng/ml[5]
This compound + Clindamycin (850 ng/ml)HB348 ng/ml[5]

Mechanisms of Resistance

Although this compound is not yet widely used in mass drug administration campaigns, resistance has been studied in laboratory settings. The primary mechanism of resistance involves genetic modifications in the drug's target, PfDXR. Specific mutations in the dxr gene can alter the binding affinity of this compound to the enzyme, thereby reducing its inhibitory effect.[14]

Another identified mechanism of this compound resistance in P. falciparum involves a member of the haloacid dehalogenase-like hydrolase (HAD) superfamily, specifically a loss-of-function mutation in HAD2.[15] This suggests that metabolic plasticity and the regulation of metabolic pathways can play a crucial role in the parasite's ability to withstand the effects of this compound.[16]

Experimental Protocols

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • This compound stock solution

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage P. falciparum-infected RBCs to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Include drug-free wells as negative controls and uninfected RBCs as a background control.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant PfDXR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of PfDXR.

Materials:

  • Purified recombinant PfDXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)

  • This compound stock solution

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well containing assay buffer, PfDXR, and various concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C).

  • Add NADPH to the mixture.

  • Initiate the reaction by adding the substrate, DXP.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Experimental_Workflow start Start culture Synchronized P. falciparum Culture start->culture recombinant Recombinant PfDXR Enzyme start->recombinant growth_assay In vitro Growth Inhibition Assay culture->growth_assay enzyme_assay Enzyme Inhibition Assay recombinant->enzyme_assay ic50_cell Determine Cellular IC50 growth_assay->ic50_cell ic50_enzyme Determine Enzymatic IC50 enzyme_assay->ic50_enzyme metabolic Metabolic Profiling (LC-MS/MS) ic50_cell->metabolic resistance Resistance Selection & Genetic Analysis ic50_cell->resistance data Data Analysis & Interpretation ic50_enzyme->data metabolic->data resistance->data end End data->end

Conclusion and Future Directions

This compound's well-defined mechanism of action, targeting the essential and parasite-specific MEP pathway, makes it a valuable tool for antimalarial research and a promising candidate for combination therapies. Its inhibition of PfDXR through a competitive and uncompetitive mechanism highlights the potential for designing even more potent inhibitors. While challenges such as a short plasma half-life and the potential for recrudescence in monotherapy exist, these can be addressed through medicinal chemistry efforts to develop prodrugs with improved pharmacokinetic properties and through strategic combination with other antimalarials, such as clindamycin.[2][6] Understanding the molecular basis of resistance to this compound is crucial for the long-term viability of this class of drugs and for the development of next-generation inhibitors that can overcome potential resistance mechanisms. Continued research into the MEP pathway and its inhibitors will undoubtedly contribute to the arsenal (B13267) of weapons against drug-resistant malaria.

References

The Discovery and Origin of Fosmidomycin from Streptomyces lavendulae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fosmidomycin (B1218577), a phosphonic acid antibiotic with significant antimalarial and antibacterial properties, was first isolated from the fermentation broth of the soil bacterium Streptomyces lavendulae. This technical guide provides an in-depth exploration of its discovery, biosynthesis, and mechanism of action, with a focus on the experimental methodologies that have defined our understanding of this important natural product.

Discovery and Initial Characterization

In 1978, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan first reported the discovery of a new antibiotic, designated FR-31564, from Streptomyces lavendulae.[1][2] At the same time, a related unsaturated derivative, FR-32863 (dehydrothis compound), was also isolated from the same organism.[2] The initial discovery was part of a broader screening program for new antimicrobial agents from actinomycetes.

Subsequent structural elucidation studies, employing techniques common in the late 1970s such as NMR and mass spectrometry, alongside chemical degradation, led to the determination of the structure of FR-31564, which was given the generic name this compound.[3] The initial patent filed by Fujisawa Pharmaceutical Co., Ltd. in 1978 described the synthesis of both this compound and a related compound, FR900098, isolated from Streptomyces rubellomurinus.[1]

Interestingly, more recent research has indicated that under many laboratory fermentation conditions, Streptomyces lavendulae predominantly produces dehydrothis compound, with this compound itself being a minor product or not detected at all.[4] This has led to a re-evaluation of the primary natural product of this organism, although both compounds exhibit similar biological activities.

Fermentation and Isolation

The production of this compound and its derivatives from Streptomyces lavendulae is achieved through submerged fermentation. The following protocol is a generalized representation based on methodologies developed for the production of phosphonate (B1237965) antibiotics from Streptomyces species.

Experimental Protocol: Fermentation and Isolation
  • Inoculum Preparation: A seed culture of Streptomyces lavendulae is prepared by inoculating a suitable liquid medium (e.g., ATCC 172 medium containing dextrose, soluble starch, yeast extract, and N-Z Amine Type A) with spores or a mycelial suspension of the bacterium. The culture is incubated for 3 days at 30°C with shaking.

  • Production Fermentation: The seed culture is then used to inoculate a larger production medium (e.g., ISP4-N medium). The production culture is incubated for 7 days at 30°C with vigorous aeration and agitation.

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.

  • Extraction: The active compounds, being polar, are primarily found in the supernatant. The supernatant is lyophilized to a dry powder.

  • Purification:

    • The lyophilized powder is extracted with a suitable solvent such as methanol (B129727) to solubilize the active compounds.

    • The crude extract is then subjected to a series of chromatographic separations. These can include ion-exchange chromatography, followed by adsorption chromatography on materials like activated carbon or silica (B1680970) gel.

    • Final purification is often achieved by further chromatographic steps, such as gel filtration or preparative high-performance liquid chromatography (HPLC), to yield pure this compound or dehydrothis compound.

G cluster_0 Fermentation cluster_1 Downstream Processing Inoculum_Preparation Inoculum Preparation (S. lavendulae, 3 days, 30°C) Production_Fermentation Production Fermentation (7 days, 30°C) Inoculum_Preparation->Production_Fermentation Inoculation Harvesting Harvesting (Centrifugation/Filtration) Production_Fermentation->Harvesting Extraction Extraction (Lyophilization & Methanol Extraction) Harvesting->Extraction Purification Chromatographic Purification (Ion-Exchange, Adsorption, HPLC) Extraction->Purification Pure_this compound Pure this compound/ Dehydrothis compound Purification->Pure_this compound Final Product

Figure 1: Generalized workflow for the fermentation and isolation of this compound.

Mechanism of Action: Inhibition of the MEP Pathway

This compound's antimicrobial activity stems from its specific inhibition of the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis.[5] This pathway is essential for the survival of many pathogenic bacteria, including Gram-negative bacteria and the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drugs.

The key enzyme inhibited by this compound is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also known as IspC.[3] DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound acts as a competitive inhibitor of DXR with respect to its substrate, DXP. Its structure mimics the transition state of the DXR-catalyzed reaction. The hydroxamic acid moiety of this compound chelates the divalent metal ion (e.g., Mn²⁺) in the active site of DXR, while the phosphonate group occupies the binding pocket for the phosphate (B84403) of DXP, leading to potent inhibition of the enzyme.[3][5]

MEP_Pathway Pyruvate Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP NADPH -> NADP+ DXR DXR (IspC) DXP->DXR Downstream ... MEP->Downstream Isoprenoids Isoprenoids Downstream->Isoprenoids This compound This compound This compound->DXR Inhibition DXR->MEP

Figure 2: Inhibition of the MEP pathway by this compound.
Experimental Protocol: DXR Enzyme Inhibition Assay
  • Enzyme and Substrates: Recombinant DXR enzyme is purified. The substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), and the cofactor, NADPH, are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 25 mM MgCl₂).

  • Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains the buffer, DXR enzyme, NADPH, and varying concentrations of the inhibitor (this compound).

  • Initiation and Measurement: The reaction is initiated by the addition of DXP. The activity of DXR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: The initial reaction velocities are determined at different inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Biosynthesis of Dehydrothis compound in Streptomyces lavendulae

While the complete biosynthetic pathway of this compound in S. lavendulae is not fully elucidated, the pathway for the closely related and more readily produced dehydrothis compound has been characterized. It is notably different from the biosynthesis of FR-900098 in S. rubellomurinus, suggesting a convergent evolutionary path to similar bioactive molecules.

The biosynthesis of dehydrothis compound begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, a common step in the formation of phosphonate natural products. However, the subsequent steps to form the three-carbon backbone of dehydrothis compound involve a unique rearrangement and desaturation, catalyzed by a 2-oxoglutarate dependent dioxygenase, DfmD.

Biosynthesis PEP Phosphoenolpyruvate (PEP) Phosphonopyruvate Phosphonopyruvate PEP->Phosphonopyruvate PEP Mutase Two_Carbon_Intermediate Two-Carbon Phosphonate Precursor Phosphonopyruvate->Two_Carbon_Intermediate Rearrangement Rearrangement & Desaturation (DfmD) Two_Carbon_Intermediate->Rearrangement Dehydrothis compound Dehydrothis compound Rearrangement->Dehydrothis compound

Figure 3: Simplified biosynthetic pathway of dehydrothis compound.

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of this compound and dehydrothis compound against various microorganisms and the DXR enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Dehydrothis compound

OrganismThis compound MIC (µg/mL)Dehydrothis compound MIC (µg/mL)
Escherichia coli K122.2>128
Klebsiella pneumoniae64–128>128
Pseudomonas aeruginosa>128>128
Staphylococcus schleiferi0.5–8Not Reported
Staphylococcus pseudintermedius0.5–1Not Reported

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: 50% Inhibitory Concentrations (IC₅₀) of this compound and Dehydrothis compound against DXR Enzyme

Enzyme SourceThis compound IC₅₀ (nM)Dehydrothis compound IC₅₀ (nM)
Escherichia coli DXR30Slightly lower than this compound
Plasmodium falciparum DXR6090
Klebsiella pneumoniae DXR20Not Reported

Conclusion

The discovery of this compound from Streptomyces lavendulae marked the identification of a novel class of antibiotics targeting the essential MEP pathway. While the originally isolated compound, this compound, has been the subject of extensive research, recent findings suggest that its unsaturated analog, dehydrothis compound, may be the primary product of this bacterium under certain conditions. Both compounds exhibit potent inhibitory activity against the DXR enzyme, highlighting the therapeutic potential of this chemical scaffold. The unique biosynthetic pathway leading to dehydrothis compound underscores the diverse strategies employed by microorganisms to produce bioactive secondary metabolites. Further research into the biosynthesis and optimization of this compound and its analogs continues to be a promising avenue for the development of new anti-infective agents.

References

Fosmidomycin: A Technical Guide to the Inhibition of the Non-Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids are a vast and diverse class of organic molecules essential for the survival of virtually all organisms. While humans synthesize isoprenoid precursors via the mevalonate (B85504) (MVA) pathway, many pathogenic bacteria, protozoan parasites like Plasmodium falciparum (the causative agent of malaria), and plants utilize a distinct metabolic route: the non-mevalonate, or 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP), pathway.[1][2][3][4][5] This metabolic divergence presents a prime opportunity for the development of selective anti-infective agents. Fosmidomycin (B1218577), a phosphonic acid antibiotic, is a potent and specific inhibitor of this pathway, targeting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[6][7][8][9] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity.

The Non-Mevalonate (MEP) Pathway: A Key Anti-infective Target

The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from the central metabolites pyruvate (B1213749) and glyceraldehyde 3-phosphate.[4][5][10] This seven-step enzymatic cascade is essential for the production of vital molecules in pathogens, including quinones for electron transport, carotenoids, and prenyl groups for post-translational protein modification.[4][5] Its absence in humans makes every enzyme in this pathway an attractive target for antimicrobial drug development, as inhibitors are expected to have high selectivity and low target-related toxicity.[2][11]

The second enzyme in the pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), catalyzes the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[4][7][12][13] This step is considered a rate-limiting step in the pathway, making DXR a critical control point and a validated drug target.[5][10][12]

MEP_Pathway The Non-Mevalonate (MEP) Pathway and this compound Inhibition cluster_pathway Pyruvate Pyruvate + Glyceraldehyde 3-P DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP Dxs MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR (IspC) DXR_point DXR_point CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME 2-P CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-PP (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->DXR_point DXR_Assay_Workflow Workflow for DXR Spectrophotometric Inhibition Assay prep Prepare Assay Buffer (e.g., 100 mM Tris pH 7.8, 25 mM MgCl₂) reagents Assemble Reaction Mix (Buffer, PfDXR Enzyme, NADPH) prep->reagents inhibitor Add Inhibitor (this compound) or Vehicle (Control) reagents->inhibitor initiate Initiate Reaction (Add Substrate DOXP) inhibitor->initiate monitor Monitor NADPH Oxidation (Decrease in Absorbance at 340 nm) initiate->monitor analyze Data Analysis (Calculate % Inhibition, Determine IC₅₀) monitor->analyze

References

An In-depth Technical Guide: 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) as the Target of Fosmidomycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of drug-resistant pathogens presents a formidable challenge to global health. The non-mevalonate (MEP) pathway for isoprenoid biosynthesis, essential in many bacteria, protozoa, and plants but absent in humans, offers a promising avenue for the development of novel antimicrobial agents.[1][2] This technical guide focuses on a key enzyme in this pathway, 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR), and its potent inhibitor, Fosmidomycin (B1218577). DXR catalyzes the first committed step in the MEP pathway, making it an attractive target for therapeutic intervention.[1][3] this compound, a natural phosphonic acid antibiotic, acts as a slow, tight-binding competitive inhibitor of DXR, exhibiting broad-spectrum activity against various pathogens, including the malaria parasite Plasmodium falciparum and Gram-negative bacteria like Escherichia coli.[2][4] This document provides a comprehensive overview of the DXR target, the mechanism of this compound inhibition, relevant quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows.

Introduction: The Non-Mevalonate (MEP) Pathway and the Significance of DXR

Isoprenoids are a vast and diverse class of organic molecules essential for various cellular functions, including the formation of cell membranes, hormones, and photosynthetic pigments.[5] While humans synthesize isoprenoid precursors via the mevalonate (B85504) (MVA) pathway, many pathogenic organisms, including bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, utilize the distinct non-mevalonate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway.[2][6][7] This metabolic divergence provides a therapeutic window for the development of selective inhibitors that target the MEP pathway without affecting the host.

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[8] The second and rate-limiting step is catalyzed by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[3][9] DXR converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a two-step process involving an intramolecular rearrangement and an NADPH-dependent reduction.[3][10][11] The essentiality of DXR for the survival of these pathogens makes it a prime target for antimicrobial drug discovery.[12]

This compound: A Potent Inhibitor of DXR

This compound is a natural antibiotic that has demonstrated significant inhibitory activity against DXR.[13] It acts as a competitive inhibitor with respect to the substrate, DXP, and an uncompetitive inhibitor with respect to the cofactor, NADPH.[2][14] Structural studies of the DXR-Fosmidomycin-NADPH complex have revealed that this compound binds to the active site of DXR, mimicking the substrate DXP.[15][16] The hydroxamate moiety of this compound chelates a divalent metal ion (typically Mg²⁺ or Mn²⁺) in the active site, which is crucial for its inhibitory activity.[15] This binding induces a conformational change in the enzyme, leading to a "closed" and tight-binding state.[4]

Quantitative Data

Kinetic Parameters of DXR

The following table summarizes the kinetic parameters for DXR from different organisms. These values can vary depending on the specific assay conditions.

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Escherichia coliDXP150 ± 2212 ± 0.3 (µmol/min/mg)-
Plasmodium falciparumDXP---
Inhibition Constants (Ki) for this compound

The inhibitory potency of this compound against DXR is quantified by its inhibition constant (Ki).

OrganismKi (nM)Inhibition Type
Escherichia coli38Mixed (Competitive and Non-competitive)
Zymomonas mobilis600Competitive

Source:[18]

In Vitro Efficacy of this compound (IC50/MIC)

The following table presents the in vitro efficacy of this compound against various pathogens.

PathogenStrainAssayValueUnits
Plasmodium falciparum-Growth Inhibition0.81µM
Plasmodium falciparum-DXR Inhibition0.034µM
Escherichia coliK12MIC12.5µM
Escherichia coliWild TypeDXR Inhibition (IC50)0.03µM
Recombinant Dxr-S222T-DXR Inhibition (IC50)1,100nM
Recombinant Wild-Type Dxr-DXR Inhibition (IC50)34nM

Sources:[2][14][17]

Experimental Protocols

DXR Enzyme Activity Assay

This protocol describes a common method for measuring DXR activity by monitoring the oxidation of NADPH spectrophotometrically.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • MgCl₂ (or another divalent cation like MnCl₂)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, and NADPH in a microplate well or a cuvette.

  • Add the purified DXR enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding the DXP substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

This protocol is based on descriptions found in[14][19].

DXR Inhibitor Screening Assay

This protocol outlines a high-throughput screening method to identify potential DXR inhibitors.

Materials:

  • Same as the DXR Enzyme Activity Assay

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., this compound)

  • Multi-well microplates

Procedure:

  • In the wells of a microplate, add the assay buffer, MgCl₂, NADPH, and the DXR enzyme.

  • Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor (positive control) and wells with only the solvent (negative control).

  • Pre-incubate the enzyme with the test compounds for a defined period.

  • Initiate the reaction by adding DXP to all wells simultaneously using a multi-channel pipette.

  • Monitor the reaction kinetics as described in the DXR Enzyme Activity Assay.

  • The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the negative control.

  • For compounds showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.

This protocol is a generalized procedure based on principles of enzyme inhibitor screening assays.[20]

Visualizations

The Non-Mevalonate (MEP) Pathway

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde 3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) Target of this compound CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspG IP_DMAPP Isopentenyl diphosphate (B83284) (IPP) + Dimethylallyl diphosphate (DMAPP) HMBPP->IP_DMAPP IspH DXR_Inhibition cluster_DXR DXR Active Site DXR DXR Enzyme DXR->DXR Conformational change MEP MEP (Product) DXR->MEP Catalyzes conversion DXP_binding DXP Binding Site DXP_binding->DXR NADPH_binding NADPH Binding Site NADPH_binding->DXR Mg_ion Mg²⁺ DXP DXP (Substrate) DXP->DXP_binding Binds NADPH NADPH (Cofactor) NADPH->NADPH_binding Binds This compound This compound (Inhibitor) This compound->DXP_binding Competitively binds This compound->Mg_ion Chelates Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification Data Analysis dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response Active Compounds no_inhibition No Significant Inhibition hit_identification->no_inhibition Inactive Compounds confirmed_hits Confirmed Hits (Potent Inhibitors) dose_response->confirmed_hits secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) confirmed_hits->secondary_assays lead_compounds Lead Compounds for Further Development secondary_assays->lead_compounds

References

Structural Analogs of Fosmidomycin: A Technical Guide to Their Properties and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin (B1218577) is a natural phosphonic acid antibiotic that inhibits the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, and apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, making its enzymes attractive targets for the development of selective antimicrobial agents.[1]

This compound's primary target is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). This compound acts as a competitive inhibitor of DXR, mimicking the substrate DOXP.[1] Despite its promise, this compound exhibits suboptimal pharmacokinetic properties, including poor oral bioavailability and a short in vivo half-life, which has limited its clinical utility.[3] This has spurred extensive research into the design and synthesis of structural analogs with improved potency, metabolic stability, and cell permeability.

This technical guide provides an in-depth overview of the major classes of this compound analogs, their basic properties, and the experimental methodologies used for their evaluation.

Mechanism of Action: The MEP Pathway

The MEP pathway is a critical metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. DXR is the second and rate-limiting enzyme in this pathway. This compound and its analogs act by binding to the active site of DXR, preventing the natural substrate from binding and thereby halting the entire downstream pathway, leading to parasite or bacterial death.

MEP_Pathway cluster_start Starting Substrates G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DOXP 1-Deoxy-D-xylulose 5-phosphate DXS->DOXP DXR DXR (IspC) DOXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE MEcPP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE->MEcPP IspF IspF MEcPP->IspF HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate IspF->HMBPP IspG IspG HMBPP->IspG IPP Isopentenyl pyrophosphate IspG->IPP DMAPP Dimethylallyl pyrophosphate IspG->DMAPP IspH IspH Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids This compound This compound & Analogs This compound->DXR Inhibition experimental_workflow design Analog Design & Computational Modeling synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification enzyme_assay DXR Enzyme Inhibition Assay purification->enzyme_assay cell_assay In Vitro Antiplasmodial Assay enzyme_assay->cell_assay cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity in_vivo In Vivo Efficacy (Animal Models) cytotoxicity->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->design analog_relationships This compound This compound (Lead Compound) Reverse Reverse Analogs (Improved DXR binding) This compound->Reverse Thia Thia-Analogs (Linker Modification) This compound->Thia Beta_Substituted β-Substituted Analogs (Exploring Active Site Pockets) This compound->Beta_Substituted Aza Aza-Linker Analogs (Modulating Physicochemical Properties) This compound->Aza Difluoro α,α-Difluoro Analogs (Increased Potency & Stability) This compound->Difluoro Cyclopropyl Cyclopropyl Analogs (Conformational Restriction) This compound->Cyclopropyl Prodrugs Prodrugs (Improved Permeability) This compound->Prodrugs Reverse->Prodrugs Double_Prodrugs Double Prodrugs Prodrugs->Double_Prodrugs

References

Early Investigations into the Antibacterial Profile of Fosmidomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin, a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae, emerged in the late 1970s and early 1980s as a novel antibacterial agent. Its unique mechanism of action, targeting the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, set it apart from other antibiotics of its time and continues to be a subject of interest in the face of rising antimicrobial resistance. This technical guide provides an in-depth look at the early studies that defined the antibacterial spectrum of this compound, offering a compilation of quantitative data, detailed experimental methodologies from the era, and visualizations of its mechanism and the workflows used to characterize it.

Core Findings from Early In Vitro Studies

Initial research on this compound (also known by its initial designation, FR-31564) quickly established its potent activity primarily against a range of Gram-negative bacteria. Conversely, most Gram-positive bacteria and anaerobic species showed limited susceptibility.

Quantitative Antibacterial Spectrum of this compound

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The following table summarizes the MIC values for this compound against various bacterial species as reported in early publications. It is important to note that these early studies frequently highlighted the significant influence of culture media on the observed MIC values, with nutrient agar (B569324) often yielding lower MICs compared to Mueller-Hinton agar. Furthermore, the addition of substances like glucose-6-phosphate or blood was shown to enhance the in vitro activity of this compound against certain bacteria.

Bacterial SpeciesGram StainMIC Range (µg/mL)Notes
Escherichia coliNegative0.5 - 16Highly susceptible
Klebsiella pneumoniaeNegative1 - 32Generally susceptible
Pseudomonas aeruginosaNegative1 - 128Susceptibility varies; some strains are highly susceptible
Enterobacter cloacaeNegative1 - 32Susceptible
Proteus vulgarisNegative1 - 16Susceptible
Citrobacter freundiiNegative1 - 16Susceptible
Serratia marcescensNegative>128Generally resistant
Bacillus anthracis (vaccinal strains)Positive1 - 8Susceptible
Listeria monocytogenesPositive16 - 64Moderately susceptible
Yersinia spp.Negative16 - 64Moderately susceptible
Burkholderia spp.Negative16 - 64Moderately susceptible
Staphylococcus aureusPositive>128Generally resistant
Enteric bacteria (various)Negative128 - 512Often resistant
Mycobacterium spp.N/A>128Resistant
Corynebacterium spp.Positive>128Resistant
Campylobacter spp.Negative>128Resistant

Mechanism of Action: Inhibition of the Non-Mevalonate Pathway

This compound's antibacterial activity stems from its specific inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. This enzyme is a critical component of the non-mevalonate, or MEP, pathway for isoprenoid biosynthesis. Isoprenoids are essential for various cellular functions, including the formation of cell membranes and electron transport chains. Since humans utilize the mevalonate (B85504) pathway for isoprenoid synthesis, the MEP pathway represents an attractive target for antimicrobial agents with selective toxicity.

Fosmidomycin_Mechanism_of_Action Pyruvate Pyruvate + Glyceraldehyde 3-phosphate DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP NADPH -> NADP+ DXR DXR (IspC) Enzyme DXP->DXR Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids Downstream Enzymes This compound This compound This compound->Inhibition DXR->MEP Inhibition->DXR

This compound's inhibition of the DXR enzyme in the MEP pathway.

Experimental Protocols from Early Studies

Agar Dilution Method

The agar dilution method was a common technique used in the initial evaluation of this compound's antibacterial spectrum.

  • Preparation of this compound Stock Solution : A stock solution of this compound sodium salt was prepared in sterile distilled water or a suitable buffer to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Agar Plates with Antibiotic :

    • Nutrient Agar or Mueller-Hinton Agar was prepared according to the manufacturer's instructions and sterilized by autoclaving.

    • The molten agar was cooled to 45-50°C in a water bath.

    • Serial twofold dilutions of the this compound stock solution were prepared.

    • A specific volume of each antibiotic dilution was added to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).

    • The agar-antibiotic mixtures were poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

  • Inoculum Preparation :

    • Bacterial strains to be tested were grown in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

    • The overnight cultures were diluted in sterile saline or broth to achieve a standardized turbidity, often corresponding to a specific cell density (e.g., 10^7 to 10^8 CFU/mL). This was sometimes further diluted to deliver a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation of Plates :

    • The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates. This was typically done using a multipoint inoculator that delivers a small, defined volume of each bacterial suspension to a specific location on the plate.

  • Incubation : The inoculated plates were incubated at 37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC : The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

MIC_Determination_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Categorization of Bacterial Susceptibility

Based on the MIC data from early studies, the antibacterial spectrum of this compound can be logically categorized as follows:

Bacterial_Susceptibility This compound This compound Antibacterial Spectrum Susceptible Susceptible (MIC ≤ 16 µg/mL) This compound->Susceptible Moderately_Susceptible Moderately Susceptible (MIC 16-64 µg/mL) This compound->Moderately_Susceptible Resistant Resistant (MIC > 64 µg/mL) This compound->Resistant Susceptible_list E. coli K. pneumoniae P. aeruginosa (some) Enterobacter spp. Proteus vulgaris Citrobacter freundii B. anthracis Susceptible->Susceptible_list Moderately_Susceptible_list Listeria monocytogenes Yersinia spp. Burkholderia spp. Moderately_Susceptible->Moderately_Susceptible_list Resistant_list S. marcescens S. aureus Enteric bacteria (many) Mycobacterium spp. Corynebacterium spp. Campylobacter spp. Resistant->Resistant_list

Categorization of bacteria based on their susceptibility to this compound.

Conclusion

The early investigations into the antibacterial spectrum of this compound laid a crucial foundation for understanding its potential as a therapeutic agent. These studies clearly defined its primary activity against Gram-negative bacteria and elucidated its novel mechanism of action targeting the non-mevalonate pathway. While its development as a broad-spectrum antibacterial was not pursued extensively at the time, its unique mode of action has led to its reconsideration as an antimalarial agent and a candidate for combination therapies against multidrug-resistant bacteria. The data and methodologies from these seminal studies remain a valuable resource for researchers in the ongoing quest for new and effective antimicrobial drugs.

The Crucial Role of the Phosphonate Group in Fosmidomycin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmidomycin, a potent natural phosphonate (B1237965) antibiotic, exerts its antimicrobial and antimalarial effects by inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for many pathogens, including Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive drug target. The phosphonate moiety of this compound is fundamental to its inhibitory activity, serving as a critical anchor that mimics the natural substrate and dictates the molecule's interaction with the enzyme's active site. This technical guide provides an in-depth analysis of the phosphonate group's role, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The MEP Pathway and the Rise of this compound

Isoprenoids are a vast and diverse class of natural products essential for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification. While humans synthesize isoprenoid precursors via the mevalonate (B85504) pathway, many bacteria, parasites, and plants utilize the MEP pathway.[1] The second and committed step in this pathway is the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a reaction catalyzed by DXP reductoisomerase (DXR, also known as IspC).[1]

This compound, and its acetylated analog FR-900098, are potent inhibitors of DXR.[2] Their clinical potential, particularly in combination therapies for malaria, has been explored in several trials.[1] A deep understanding of the structure-activity relationships (SAR) of these inhibitors is paramount for the development of new and more effective anti-infective agents. Central to this understanding is the indispensable role of the phosphonate group.

The Phosphonate Moiety: A Molecular Anchor and Substrate Mimic

The phosphonate group of this compound is a bioisostere of the phosphate (B84403) group of the natural substrate, DXP. This chemical mimicry is the cornerstone of its inhibitory mechanism.

2.1. Binding and Interaction with the DXR Active Site

Crystallographic studies of DXR in complex with this compound have revealed the precise interactions that anchor the inhibitor within the active site. The dianionic phosphonate group forms a network of hydrogen bonds with several key amino acid residues, effectively locking the inhibitor in place. This tight binding is a primary contributor to this compound's potent inhibitory activity.[3]

2.2. Indispensability for Activity: Insights from Analogs

Numerous studies involving the synthesis and evaluation of this compound analogs have unequivocally demonstrated the critical nature of the phosphonate group. Replacement of the phosphonate with other functional groups, such as carboxylates or sulfinates, or even its esterification, consistently leads to a dramatic reduction or complete loss of inhibitory activity against DXR.[4] This underscores the stringent structural and electronic requirements of the DXP-binding pocket of the enzyme.

Data Presentation: Quantitative Analysis of this compound and Its Analogs

The following tables summarize the inhibitory activities of this compound and various analogs with modifications to the phosphonate group against DXR from different organisms, as well as their whole-cell activities (Minimum Inhibitory Concentration, MIC).

Compound/AnalogModification of Phosphonate GroupTarget Organism/EnzymeIC50 (µM)Reference
This compound -P. falciparum DXR0.034[2]
E. coli DXR0.03[3]
Y. pestis DXR0.71[5]
FR-900098 - (N-acetylated)P. falciparum DXR0.024[2]
Y. pestis DXR0.23[5]
α,β-Unsaturated this compound (12a) Unsaturation in linkerP. falciparum DXR0.019[2]
Catechol Analog (7a) Hydroxamate replacedE. coli DXR24.8[4]
Catechol Analog (7b) Hydroxamate replacedE. coli DXR4.5[4]
N-alkoxyaryl FR900098 analog (6l) Lipophilic N-alkoxyaryl groupP. falciparum DXR0.11[6]
N-alkoxyaryl FR900098 analog (6n) Lipophilic N-alkoxyaryl groupP. falciparum DXR0.47[6]
CompoundTarget OrganismMIC (µg/mL)Reference
This compound E. coli K1212.5 µM[3]
α,β-Unsaturated this compound Prodrug (18a) P. falciparum13 nM (IC50)[2]
FR-900098 Prodrug (3) P. falciparum18.3 nM (IC50)[2]
N-alkoxyaryl FR900098 analog prodrug (7l) P. falciparum0.37 µM (IC50)[6]

Experimental Protocols

4.1. DXP Reductoisomerase (DXR) Inhibition Assay (Spectrophotometric)

This continuous-enzyme assay determines the inhibitory activity of compounds against DXR by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare the Assay Mixture: In each well of the microplate, prepare the assay mixture containing the assay buffer, DXR enzyme (e.g., 0.86 µM for P. falciparum DXR), and NADPH (e.g., 150 µM).

  • Pre-incubation with Inhibitor: Add the test compound at various concentrations to the assay mixture and pre-incubate for a defined period to allow for binding to the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate DXP (e.g., 144 µM).

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The rate of NADPH oxidation is directly proportional to DXR activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

4.2. Crystallization of DXR-Fosmidomycin Complex

Obtaining high-resolution crystal structures of DXR in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.

General Methodology (Vapor Diffusion):

  • Protein Purification: Overexpress and purify recombinant DXR to homogeneity.

  • Complex Formation: Incubate the purified DXR with a molar excess of this compound and the cofactor NADPH.

  • Crystallization Screening: Use a high-throughput screening approach with various commercially available or custom-made crystallization screens to identify initial crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[7]

    • A small drop containing the protein-inhibitor complex is mixed with the crystallization solution and equilibrated against a larger reservoir of the same solution.

    • Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the protein and precipitant in the drop, which can lead to crystal formation.

  • Crystal Optimization: Refine the initial crystallization conditions by systematically varying parameters such as precipitant concentration, pH, temperature, and additives to obtain large, well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the DXR-Fosmidomycin complex to high resolution.

Visualizing the Molecular Landscape

5.1. The MEP Pathway

MEP_Pathway cluster_inhibition Inhibition by this compound Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR (IspC) DXP_MEP_edge DXP->DXP_MEP_edge Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps This compound This compound This compound->DXP_MEP_edge DXP_MEP_edge->MEP

Caption: The non-mevalonate (MEP) pathway, highlighting the inhibition of DXR by this compound.

5.2. Experimental Workflow for DXR Inhibition Assay

DXR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Assay_Mix Prepare Assay Mixture (Buffer, DXR, NADPH) Pre_incubation Pre-incubate Assay Mix with Inhibitor Assay_Mix->Pre_incubation Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Pre_incubation Initiation Initiate Reaction with DXP Pre_incubation->Initiation Monitoring Monitor A340 Decrease Initiation->Monitoring V0_Calc Calculate Initial Velocity (V₀) Monitoring->V0_Calc Inhibition_Calc Calculate % Inhibition V0_Calc->Inhibition_Calc IC50_Det Determine IC50 Inhibition_Calc->IC50_Det

Caption: A typical workflow for determining the IC50 of a DXR inhibitor.

5.3. The Phosphonate Group's Central Role in Binding

Phosphonate_Binding cluster_fos This compound This compound Phosphonate Phosphonate Group This compound->Phosphonate contains Hydroxamate Hydroxamate Group This compound->Hydroxamate contains Linker Propyl Linker This compound->Linker contains DXR_Active_Site DXR Active Site Phosphonate->DXR_Active_Site Anchors via H-bonds Phosphate Phosphate Group Phosphonate->Phosphate Mimics Hydroxamate->DXR_Active_Site Chelates Metal Ion DXP DXP (Substrate) DXP->Phosphate contains

Caption: The relationship of this compound's phosphonate group to its binding and substrate mimicry.

Conclusion and Future Directions

The phosphonate group is an immutable cornerstone of this compound's inhibitory activity against DXR. Its ability to mimic the substrate's phosphate group and form extensive hydrogen bonds within the enzyme's active site is fundamental to its potency. While the polarity of the phosphonate group presents challenges for cell permeability, leading to the exploration of prodrug strategies, its direct interaction with the target enzyme remains a critical determinant of efficacy. Future drug design efforts aimed at developing novel DXR inhibitors must consider the essential role of this functional group. Strategies may involve the design of novel bioisosteres that retain the key interactions of the phosphonate while offering improved pharmacokinetic properties. A continued focus on high-resolution structural studies of DXR in complex with new inhibitors will be invaluable in guiding these efforts and ultimately in the development of next-generation anti-infective agents targeting the MEP pathway.

References

An In-Depth Technical Guide to Initial In Vitro Studies of Fosmidomycin Against Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for significant global diseases such as malaria (Plasmodium), babesiosis (Babesia), and toxoplasmosis (Toxoplasma gondii). The urgent need for novel antiparasitic drugs is driven by the rise of resistance to existing therapies. A promising target for chemotherapeutic intervention is the non-mevalonate, or 1-deoxy-D-xylulose 5-phosphate (DOXP), pathway for isoprenoid biosynthesis. This metabolic pathway is essential for most apicomplexan parasites but is absent in their human hosts, offering a distinct therapeutic window. Fosmidomycin (B1218577), a phosphonic acid antibiotic, is a specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway. This guide provides a comprehensive technical overview of the foundational in vitro studies of this compound against various apicomplexan parasites, detailing its mechanism of action, differential efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the Non-Mevalonate (MEP) Pathway

Apicomplexan parasites, with the notable exception of Cryptosporidium, possess a relict plastid organelle known as the apicoplast.[1][2] This organelle houses the non-mevalonate (also known as the MEP) pathway, which is responsible for synthesizing the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] These precursors are vital for the synthesis of molecules essential for membrane structure, cellular respiration, and signaling.[5]

This compound acts as a potent and specific inhibitor of the second enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, or IspC).[3][6][7] By blocking this step, this compound starves the parasite of essential isoprenoids, leading to growth inhibition and death.[8][9] The absence of the MEP pathway in humans makes DXR an attractive drug target with an expected low host toxicity.[10]

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DXP DXP Synthase (DXS) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXP Reductoisomerase (DXR / IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->DXP This compound->MEP

Fig. 1: The Non-Mevalonate (MEP) Pathway and this compound's Target.

Quantitative Data: In Vitro Efficacy of this compound

Initial studies revealed a significant variation in the susceptibility of different apicomplexan parasites to this compound. While highly effective against parasites that reside in red blood cells, such as Plasmodium and Babesia, it shows poor activity against others like Toxoplasma gondii.[1]

Parasite SpeciesHost CellIC₅₀ Value (µM)IC₅₀ Value (µg/mL)Reference(s)
Plasmodium falciparum Erythrocyte0.4 - 1.2-[1][11]
0.81-[9][10]
Babesia microti Erythrocyte4.63 ± 0.12-[5][12]
Babesia bovis Erythrocyte3.0 - 4.0-[1]
-0.88[13]
Babesia bigemina Erythrocyte2.4-[5]
-0.55[13]
Toxoplasma gondii Nucleated Cells> 100-[1]
(Engineered with GlpT)1.3 - 2.6-[1]
Eimeria tenella Epithelial CellsHigh (Poor Efficacy)-[9][10]
Cryptosporidium parvum Epithelial CellsIneffective-[2][10]
High Susceptibility in Plasmodium and Babesia

In vitro studies consistently demonstrate that this compound effectively inhibits the growth of intraerythrocytic parasites. For Plasmodium falciparum, the causative agent of the most severe form of malaria, IC₅₀ values are typically in the sub-micromolar to low micromolar range.[1][9][10][11] Similarly, various Babesia species, which also infect red blood cells, are susceptible to this compound, albeit with slightly higher IC₅₀ values compared to Plasmodium.[1][5][13] This efficacy is attributed to the parasites' reliance on the MEP pathway and the presence of transport mechanisms that allow this compound to cross multiple membranes to reach the apicoplast.[10][14]

Resistance in Toxoplasma, Eimeria, and Cryptosporidium

The lack of this compound activity against Toxoplasma gondii and Eimeria is not due to insensitivity of the target DXR enzyme.[9][10] Instead, the primary barrier is the parasite's plasma membrane, which is largely impermeable to the highly charged this compound molecule.[1][15] This was elegantly demonstrated in studies where engineering T. gondii to express a bacterial glycerol-3-phosphate transporter (GlpT) rendered the parasite susceptible to the drug, reducing the IC₅₀ by over 100-fold.[1][8]

Cryptosporidium species are inherently resistant because they lack an apicoplast and, consequently, the entire MEP pathway, making them completely unaffected by this compound.[2][10]

Susceptibility_Logic Parasite Apicomplexan Parasite MEP_Pathway MEP Pathway Present? Parasite->MEP_Pathway Transporter This compound Transporter Present? MEP_Pathway->Transporter Yes Resistant_No_MEP Resistant (e.g., Cryptosporidium) MEP_Pathway->Resistant_No_MEP No Susceptible Susceptible (e.g., Plasmodium, Babesia) Transporter->Susceptible Yes Resistant_No_Uptake Resistant (e.g., Toxoplasma, Eimeria) Transporter->Resistant_No_Uptake No

Fig. 2: Logical Flowchart of this compound Susceptibility.

Experimental Protocols

The following sections detail the methodologies commonly employed in the initial in vitro assessment of this compound against apicomplexan parasites.

In Vitro Parasite Culture
  • Plasmodium falciparum : Asexual intraerythrocytic stages are maintained in continuous culture using human O+ erythrocytes as host cells.[7] The culture medium is typically RPMI 1640 supplemented with 10% human serum and 25 mM HEPES.[7] Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% O₂, 3% CO₂, and 92% N₂).[7]

  • Babesia species : Babesia parasites are cultured in vitro in bovine or human erythrocytes suspended in a culture medium such as M199 or GIT, often supplemented with bovine serum.[13] Cultures are maintained under similar temperature and atmospheric conditions as P. falciparum.

Protocol for In Vitro Drug Susceptibility Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound.

  • Preparation : Synchronized parasite cultures (typically at the ring stage for Plasmodium) are diluted to a starting parasitemia of ~0.5-1% in a 2% hematocrit suspension.

  • Drug Dilution : A stock solution of this compound is prepared in a complete culture medium and serially diluted across a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.01 µM to 500 µM).[5]

  • Incubation : 200 µL of the parasite suspension is added to each well of the drug-containing plate. Control wells with no drug are included. The plate is incubated for 48-72 hours under standard culture conditions.[5]

  • Growth Assessment : Parasite growth is quantified. Common methods include:

    • Microscopy : Preparing Giemsa-stained thin blood smears from each well and counting the percentage of parasitized erythrocytes out of ~1000 total cells.[5][13]

    • Fluorometric/Colorimetric Assays : Using DNA-intercalating dyes (e.g., SYBR Green) or enzymatic assays (e.g., lactate (B86563) dehydrogenase) that correlate with parasite biomass.

  • Data Analysis : The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells. The IC₅₀ value is determined by plotting the inhibition data against the log of the drug concentration and fitting it to a sigmoidal dose-response curve.

Experimental_Workflow Start Start: Synchronized Parasite Culture Prepare_Plates Prepare 96-well plate with serial dilutions of this compound Start->Prepare_Plates Add_Parasites Add parasite suspension (e.g., 1% parasitemia, 2% hematocrit) Prepare_Plates->Add_Parasites Incubate Incubate for 48-72 hours under culture conditions Add_Parasites->Incubate Assess_Growth Assess Parasite Growth (e.g., Microscopy, SYBR Green) Incubate->Assess_Growth Analyze Calculate % Inhibition and determine IC₅₀ value Assess_Growth->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Fosmidomycin against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin (B1218577) is an antimalarial compound that targets the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum.[1][2] This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for drug development.[3][4] This document provides detailed protocols for the in vitro susceptibility testing of P. falciparum to this compound, utilizing standardized parasite culture techniques and common assay methodologies.

Mechanism of Action of this compound

This compound specifically inhibits the DOXP reductoisomerase enzyme, which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in the apicoplast of P. falciparum.[4][5] This inhibition blocks the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular functions, including protein prenylation, ubiquinone biosynthesis, and dolichol formation.[6] The disruption of this pathway ultimately leads to parasite death.

cluster_pathway DOXP/MEP Pathway in P. falciparum Apicoplast Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate DOXP 1-deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DOXP synthase MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DOXP reductoisomerase (DXR) Isoprenoids Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MEP->Isoprenoids Downstream enzymes Essential_Products Essential Isoprenoids (e.g., for protein prenylation, ubiquinone synthesis) Isoprenoids->Essential_Products This compound This compound DOXP_MEP_arrow_target DOXP_MEP_arrow_target This compound->DOXP_MEP_arrow_target

Caption: Mechanism of action of this compound in the DOXP/MEP pathway.

Experimental Protocols

Plasmodium falciparum Culture Maintenance

This protocol is adapted from the standard methods described by Trager and Jensen.[7]

Materials and Reagents:

  • P. falciparum strain (e.g., 3D7, Dd2, W2)

  • Human erythrocytes (blood type O+)

  • Complete RPMI (cRPMI) medium:

    • RPMI 1640 with L-glutamine and HEPES

    • 10% heat-inactivated human serum (or 0.5% Albumax I)

    • 25 mM Sodium Bicarbonate

    • 50 µg/mL Gentamicin

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 37°C incubator

  • Sterile culture flasks (25 cm² or 75 cm²)

  • Giemsa stain

Procedure:

  • Maintain parasite cultures in sterile flasks at a 5% hematocrit in cRPMI medium.

  • Incubate at 37°C in a humidified incubator with the specified gas mixture.

  • Change the medium daily to provide fresh nutrients and remove metabolic waste.

  • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

  • When parasitemia exceeds 5%, sub-culture by diluting the infected erythrocytes with fresh, uninfected erythrocytes and cRPMI to a parasitemia of 0.5-1%.[8]

Synchronization of Parasite Culture

For accurate and reproducible results, it is crucial to use a synchronized parasite culture, typically at the ring stage.

Materials and Reagents:

  • Asynchronous P. falciparum culture with a parasitemia of 3-5%

  • 5% (w/v) D-sorbitol solution, sterile

  • cRPMI medium

  • 37°C water bath or incubator

Procedure:

  • Pellet the infected erythrocytes from the culture by centrifugation at 800 x g for 5 minutes.

  • Remove the supernatant and resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.

  • Incubate the suspension for 10 minutes at 37°C. This selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).[5]

  • Centrifuge at 800 x g for 5 minutes, discard the supernatant, and wash the pellet of ring-stage infected erythrocytes twice with cRPMI.

  • Resuspend the synchronized ring-stage parasites in fresh cRPMI with uninfected erythrocytes to the desired hematocrit and parasitemia for the assay.[3]

In Vitro Drug Susceptibility Assay: SYBR Green I Method

This non-radioactive method measures the proliferation of parasites by quantifying the amount of parasite DNA.[9][10]

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture

  • This compound stock solution (dissolved in sterile water or culture medium)

  • 96-well black, flat-bottom microplates

  • SYBR Green I lysis buffer:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% (w/v) Saponin

    • 0.08% (v/v) Triton X-100

    • 2x SYBR Green I dye

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound in cRPMI in a separate 96-well plate.

  • Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the assay plate.

  • Add 100 µL of the appropriate this compound dilution to each well. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.

  • Incubate the plate for 72 hours at 37°C under the standard gas mixture.[11]

  • After incubation, freeze the plate at -20°C or -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate for 1-3 hours at room temperature in the dark.[12]

  • Read the fluorescence using a plate reader.

In Vitro Drug Susceptibility Assay: Parasite Lactate (B86563) Dehydrogenase (pLDH) Method

This colorimetric assay measures the activity of the parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.[1][2]

Materials and Reagents:

  • Synchronized ring-stage P. falciparum culture

  • This compound stock solution

  • 96-well microplates

  • Malstat Reagent:

  • NBT/PES solution:

    • 1.96 mM Nitro blue tetrazolium (NBT)

    • 0.24 mM Phenazine ethosulfate (PES)

  • Spectrophotometer (650 nm)

Procedure:

  • Prepare and incubate the 96-well plate with parasites and this compound dilutions as described in the SYBR Green I method (steps 1-4).

  • After the 72-hour incubation, lyse the cells by freeze-thawing the plate.[2]

  • In a separate plate, add 100 µL of Malstat reagent to each well.

  • Add 25 µL of the NBT/PES solution to the Malstat reagent.

  • Transfer 20 µL of the hemolyzed culture from the drug plate to the corresponding wells of the plate containing the assay reagents.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the absorbance at 650 nm using a spectrophotometer.

cluster_culture Parasite Culture & Synchronization cluster_assay In Vitro Assay cluster_readout Readout cluster_analysis Data Analysis Start Start with asynchronous P. falciparum culture Sorbitol Synchronize with 5% D-sorbitol Start->Sorbitol Rings Obtain ring-stage parasites Sorbitol->Rings Plate Plate parasites in 96-well plate Rings->Plate Add_Drug Add serial dilutions of this compound Plate->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Freeze_Thaw Freeze-thaw plate Incubate->Freeze_Thaw SYBR Add SYBR Green I lysis buffer Freeze_Thaw->SYBR pLDH Add pLDH reagents Freeze_Thaw->pLDH Read_SYBR Read Fluorescence (485/530 nm) SYBR->Read_SYBR Read_pLDH Read Absorbance (650 nm) pLDH->Read_pLDH Plot Plot % inhibition vs. log[this compound] Read_SYBR->Plot Read_pLDH->Plot Calculate Calculate IC50 value (Non-linear regression) Plot->Calculate

References

Determining the Minimum Inhibitory Concentration (MIC) of Fosmidomycin against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that exhibits bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli. Its mechanism of action involves the inhibition of the non-mevalonate pathway (MEP) for isoprenoid biosynthesis, a critical metabolic pathway in many pathogens but absent in humans, making it an attractive target for antimicrobial drug development.[1][2] Specifically, this compound targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes a key step in this pathway.[1][3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli using the broth microdilution method, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the DXR enzyme in the MEP pathway. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for the biosynthesis of isoprenoids. Isoprenoids are a large and diverse class of organic molecules involved in various vital cellular functions, including cell wall biosynthesis, electron transport, and protein modification. By blocking the DXR enzyme, this compound effectively halts the production of these essential molecules, leading to bacterial cell death.

Below is a diagram illustrating the non-mevalonate (MEP) pathway and the inhibitory action of this compound.

MEP_Pathway cluster_pathway Non-mevalonate (MEP) Pathway in E. coli Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine-5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspG IPP_DMAPP Isopentenyl diphosphate (B83284) (IPP) & Dimethylallyl diphosphate (DMAPP) HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids (e.g., for cell wall synthesis) IPP_DMAPP->Isoprenoids This compound This compound This compound->Inhibition

This compound inhibits the DXR enzyme in the MEP pathway.

Experimental Protocols

Determining the MIC of this compound using Broth Microdilution

The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.[3][5][6] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Escherichia coli strain (e.g., ATCC 25922 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel)

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare aliquots and store them at -20°C or lower until use.

  • Preparation of this compound Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations. The final concentrations in the microtiter plate wells should typically range from 0.06 µg/mL to 128 µg/mL or higher, depending on the expected susceptibility of the E. coli strain.

    • Prepare a sufficient volume of each concentration to dispense 50 µL into the appropriate wells of the 96-well plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the E. coli strain.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, dispense 50 µL of the appropriate this compound working solution into each well of the 96-well plate, starting with the lowest concentration and moving to the highest.

    • Dispense 50 µL of the diluted bacterial inoculum into each well, bringing the total volume to 100 µL.

    • Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

    • Include a sterility control well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpreting the Results:

    • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[7]

    • The growth control well should show distinct turbidity.

    • The sterility control well should remain clear.

    • The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which there is a significant reduction in OD compared to the growth control.

Experimental Workflow Diagram

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow start Start prep_fos Prepare this compound Stock and Working Solutions start->prep_fos prep_inoc Prepare E. coli Inoculum (0.5 McFarland Standard) start->prep_inoc plate_setup Dispense this compound Dilutions into 96-well Plate prep_fos->plate_setup dilute_inoc Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoc->dilute_inoc inoculate Inoculate Plate with Bacterial Suspension dilute_inoc->inoculate plate_setup->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate at 35°C for 16-20 hours controls->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for MIC determination by broth microdilution.

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured table. This allows for easy comparison of results across different strains or experimental conditions. While specific MIC values for this compound against various E. coli strains are not as extensively published as for other antibiotics, a representative table of expected MICs for the related antibiotic Fosfomycin is provided below for reference. It is crucial to experimentally determine the MIC for this compound for the specific strains under investigation.

Table 1: Representative MIC Distribution for Fosfomycin against E. coli

E. coli StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Clinical Isolates (General)0.2532≤0.06 - >256
ESBL-producing Isolates0.564≤0.06 - >256
Urinary Tract Infection Isolates0.254≤0.06 - 128

Note: Data presented here is for Fosfomycin and serves as an example. Actual MIC values for this compound must be determined experimentally. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Interpretation of MIC Results:

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As of the latest updates, specific breakpoints for this compound against E. coli have not been formally established by these organizations. However, for Fosfomycin, the CLSI has set the following breakpoints for uncomplicated urinary tract infections caused by E. coli:

  • Susceptible: ≤64 µg/mL

  • Intermediate: 128 µg/mL

  • Resistant: ≥256 µg/mL

These values for a related compound can provide a preliminary context for interpreting experimentally determined this compound MICs, but should not be used for clinical decision-making without specific validation.

Conclusion

The determination of the Minimum Inhibitory Concentration is a fundamental step in the evaluation of a novel antimicrobial agent. The broth microdilution method provides a reliable and reproducible means of assessing the in vitro activity of this compound against E. coli. By understanding its mechanism of action and adhering to standardized protocols, researchers can generate high-quality data to support the development of new therapeutic strategies targeting the essential MEP pathway in pathogenic bacteria.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Fosmidomycin in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that acts as a potent inhibitor of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for antimicrobial drug development.[1][3] this compound specifically targets and inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[1][2] These application notes provide detailed protocols for the in vivo efficacy testing of this compound in a murine malaria model and discuss its application in the context of tuberculosis research.

Mechanism of Action: The Non-Mevalonate (MEP) Pathway

This compound's efficacy stems from its targeted inhibition of the MEP pathway, which is responsible for synthesizing the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are vital for various cellular functions in susceptible pathogens.

MEP_Pathway cluster_key Key Pyruvate Pyruvate + G3P DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl pyrophosphate ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound DXR DXR This compound->DXR key_inhibitor Inhibitor key_enzyme Enzyme Malaria_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Infection Inoculate mice with P. vinckei-infected erythrocytes Treatment Administer this compound (e.g., 75 mg/kg, oral gavage) Infection->Treatment Monitoring Monitor parasitemia daily (Giemsa-stained blood smears) Treatment->Monitoring Combination Optional: Administer combination drug (e.g., Clindamycin, 5 mg/kg, IP) Combination->Monitoring Sacrifice Sacrifice mice when parasitemia > 40% Monitoring->Sacrifice TB_Efficacy_Logic Infection M. tuberculosis Infection Treatment Drug Treatment Infection->Treatment Organ_Harvest Harvest Lungs and Spleen Treatment->Organ_Harvest Homogenization Organ Homogenization Organ_Harvest->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Count Incubation->CFU_Count Data_Analysis Data Analysis (log10 CFU reduction) CFU_Count->Data_Analysis

References

Application Notes and Protocols for Fosmidomycin and Clindamycin Combination Therapy in Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and study of fosmidomycin (B1218577) and clindamycin (B1669177) combination therapy in the context of malaria research. It includes detailed summaries of clinical trial data, experimental protocols for in vitro and in vivo evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

The combination of this compound and clindamycin represents a promising therapeutic strategy against Plasmodium falciparum malaria. This combination targets the essential apicoplast organelle of the parasite through two distinct mechanisms, offering a synergistic effect and a potential alternative to artemisinin-based combination therapies (ACTs), particularly in the face of emerging drug resistance.[1] this compound inhibits the non-mevalonate pathway of isoprenoid biosynthesis, a crucial metabolic route for the parasite that is absent in humans.[2] Clindamycin, a lincosamide antibiotic, is thought to disrupt protein synthesis within the apicoplast.[2] Clinical studies have demonstrated that this combination is generally well-tolerated and effective in treating uncomplicated falciparum malaria, especially in pediatric populations.[3][4]

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound-clindamycin combination therapy.

Table 1: Efficacy of this compound-Clindamycin Combination Therapy in Pediatric Patients with Uncomplicated P. falciparum Malaria

Study Population & LocationDosing Regimen (this compound + Clindamycin)Treatment DurationDay 14 Cure RateDay 28 Cure Rate (PCR-corrected)Reference
Children (7-14 years), Gabon30 mg/kg + 10 mg/kg, every 12h5 days100% (10/10)-[5]
4 days100% (10/10)-[5]
3 days100% (10/10)90%[3][5]
2 days100% (10/10)-[5]
1 day50% (5/10)-[5]
Children (1-14 years), Gabon30 mg/kg + 10 mg/kg, every 12h3 days100% (49/49)89% (42/47)[3][4]
Children (<3 years), Mozambique30 mg/kg + 10 mg/kg, every 12h3 days94.6% (35/37)45.9% (17/37)[6][7]
Children (7-14 years), Gabon30 mg/kg + 5 mg/kg, every 12h5 days100%100%[8][9]

Table 2: Parasite and Fever Clearance Times with this compound-Clindamycin Combination Therapy

Study Population & LocationDosing Regimen (this compound + Clindamycin)Median Parasite Clearance Time (hours)Median Fever Clearance Time (hours)Reference
Children (1-14 years), Gabon30 mg/kg + 10 mg/kg, every 12h for 3 days4238[3][4]
Children (<3 years), Mozambique30 mg/kg + 10 mg/kg, every 12h for 3 days7212[7]
Children (7-14 years), Gabon30 mg/kg + 5 mg/kg, every 12h for 5 days18-[8][9]

Table 3: Common Adverse Events Reported with this compound-Clindamycin Combination Therapy

Adverse EventFrequency in Pediatric Patients (1-14 years)Reference
Neutropenia16% (8/51)[3][4]
Fall in Hemoglobin (≥2 g/dl)14% (7/51)[3][4]
DiarrheaReported, but not quantified[10]
VomitingReported, but not quantified[10]
DizzinessReported, but not quantified[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the combination therapy and a typical workflow for its evaluation.

Mechanism of Action of this compound and Clindamycin DOXP 1-deoxy-D-xylulose 5-phosphate MEP 2-C-methyl-D-erythritol 4-phosphate DOXP->MEP DOXP Reductoisomerase (IspC) Isoprenoids Isoprenoid Biosynthesis MEP->Isoprenoids Parasite_Survival Parasite Survival Isoprenoids->Parasite_Survival Essential for parasite survival Apicoplast_Ribosome Apicoplast Ribosome (Prokaryotic-like) Protein_Synthesis Protein Synthesis Apicoplast_Ribosome->Protein_Synthesis Protein_Synthesis->Parasite_Survival Essential for parasite survival This compound This compound This compound->Inhibition1 Clindamycin Clindamycin Clindamycin->Inhibition2 Death Parasite Death Parasite_Survival->Death

Caption: Mechanism of Action of this compound and Clindamycin.

Experimental Workflow for Evaluation of this compound-Clindamycin Therapy cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Studies (P. falciparum culture) synergy Synergy Testing (Isobologram analysis) invitro->synergy invivo In Vivo Studies (Murine models) efficacy_in_vivo Efficacy & Safety (4-day suppressive test) invivo->efficacy_in_vivo synergy->invivo phase1 Phase I Trials (Safety & Pharmacokinetics in healthy volunteers) efficacy_in_vivo->phase1 phase2 Phase II Trials (Efficacy & Dose-ranging in patients) phase1->phase2 phase3 Phase III Trials (Confirmation of efficacy & safety in larger patient population) phase2->phase3 data_analysis Data Analysis & Reporting phase3->data_analysis

Caption: Experimental Workflow for Drug Combination Evaluation.

Experimental Protocols

In Vitro Susceptibility and Synergy Testing of P. falciparum

This protocol outlines the methodology for assessing the in vitro activity of this compound and clindamycin, both individually and in combination, against P. falciparum.

1. Materials and Reagents:

  • P. falciparum culture (e.g., drug-sensitive 3D7 strain or drug-resistant W2 strain)

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

  • Human erythrocytes (type O+)

  • This compound and clindamycin stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO, and filter-sterilized)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

  • Fluorescence plate reader

2. Procedure:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete medium at 3-5% hematocrit under the specified gas conditions.[11] Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[12]

  • Drug Plate Preparation: Prepare serial dilutions of this compound and clindamycin in complete medium in a 96-well plate. For synergy testing, prepare a checkerboard matrix of both drugs.

  • Assay Initiation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 1.5% hematocrit in complete medium.[13] Add the parasite suspension to the drug-containing and control wells of the 96-well plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.[12]

  • Assay Termination and Lysis: After incubation, add SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) for each drug by plotting the fluorescence intensity against the log of the drug concentration. For synergy analysis, use isobologram analysis to determine the fractional inhibitory concentration (FIC) index.

In Vivo Efficacy Evaluation in a Murine Model (4-Day Suppressive Test)

This protocol describes the standard 4-day suppressive test to evaluate the in vivo efficacy of the this compound-clindamycin combination against a rodent malaria parasite, such as Plasmodium berghei.[11]

1. Materials and Reagents:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino or other suitable mouse strain (female, 18-22 g)

  • This compound and clindamycin for oral or parenteral administration

  • Vehicle for drug suspension (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)[11]

  • Chloroquine (as a positive control)

  • Giemsa stain

  • Microscope

2. Procedure:

  • Parasite Inoculation: Infect mice intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells on day 0.[11]

  • Drug Administration: Two to four hours post-infection, administer the first dose of the drug combination, individual drugs, or vehicle control to respective groups of mice (typically 5 mice per group).[11] Continue treatment once daily for four consecutive days (day 0 to day 3).

  • Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia compared to the vehicle control group. Monitor the survival of the mice daily for up to 30 days.

Clinical Trial Protocol for Uncomplicated P. falciparum Malaria

This section provides a generalized protocol for a clinical trial to evaluate the efficacy and safety of this compound-clindamycin in patients with uncomplicated malaria, based on common practices in the field.[14][15]

1. Study Design:

  • A randomized, controlled, open-label or single-blinded trial comparing this compound-clindamycin to a standard-of-care antimalarial therapy.[9]

2. Study Population:

  • Inclusion criteria typically include: age (e.g., 1-14 years), fever or history of fever, microscopically confirmed P. falciparum monoinfection with a specified parasite density range, and informed consent.[15][16]

  • Exclusion criteria often include: signs of severe malaria, severe malnutrition, concomitant febrile illness, history of adverse reactions to study drugs, and recent use of other antimalarials.[6]

3. Treatment Regimen:

  • Administer this compound (e.g., 30 mg/kg) and clindamycin (e.g., 10 mg/kg) orally every 12 hours for a duration of 3 to 5 days.[3][5] Drug administration should be directly observed.

4. Efficacy and Safety Assessments:

  • Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28.[16]

  • Secondary Endpoints:

    • ACPR at other time points (e.g., day 14).

    • Parasite clearance time (time to first of two consecutive negative blood smears).

    • Fever clearance time (time to first of two consecutive temperature readings below 37.5°C).[16]

  • Safety Monitoring: Monitor and record all adverse events. Perform laboratory safety assessments (e.g., hematology, biochemistry) at baseline and follow-up visits.

5. Follow-up Schedule:

  • Patients are typically followed up on days 1, 2, 3, 7, 14, 21, and 28 post-treatment initiation.[16] Blood smears for parasite quantification are collected at each visit.

6. Data Analysis:

  • Efficacy analysis is typically performed on the per-protocol and intention-to-treat populations. Cure rates are calculated with 95% confidence intervals. Parasite and fever clearance times are often presented as medians with interquartile ranges.

Conclusion

The combination of this compound and clindamycin holds significant potential as an effective and well-tolerated treatment for uncomplicated falciparum malaria. The provided data, diagrams, and protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the utility of this combination therapy and to advance the development of new antimalarial strategies. Further research is warranted to optimize dosing regimens, particularly in very young children, and to fully understand the long-term efficacy and safety profile of this promising drug combination.

References

Experimental protocol for assessing Fosmidomycin synergy with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is an antibiotic that targets the non-mevalonate pathway of isoprenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR).[1][2][3] This pathway is essential for many pathogens, including Gram-negative bacteria and apicomplexan parasites like Plasmodium falciparum, but is absent in humans, making this compound a selective antimicrobial agent.[1][2] To enhance its efficacy, prevent the emergence of resistance, and broaden its spectrum of activity, this compound is often investigated in combination with other antibiotics.[1][4] This application note provides detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other antimicrobial agents.

The primary methods covered are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro techniques for quantifying antibiotic interactions.[4][5][6]

Key Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the synergy between two antimicrobial agents.[4][7][8] It involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each combination.

a. Materials

  • This compound powder

  • Partner antibiotic powder

  • Appropriate solvent for each antibiotic (e.g., sterile distilled water, DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

b. Protocol

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner antibiotic in a suitable solvent.[4] The final concentration of the solvent in the assay should not inhibit bacterial growth.

  • Preparation of Intermediate Plates:

    • This compound Plate: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium. This is typically done along the columns (e.g., column 1 having the highest concentration and column 10 the lowest). Column 11 should contain medium only (no this compound), and column 12 will be a growth control (no antibiotics).

    • Partner Antibiotic Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the partner antibiotic along the rows (e.g., row A having the highest concentration and row G the lowest). Row H will contain medium only (no partner antibiotic).

  • Checkerboard Plate Preparation: Using a multichannel pipette, transfer a specific volume (e.g., 50 µL) from each well of the this compound plate to the corresponding well of a new sterile 96-well plate. Then, transfer the same volume from each well of the partner antibiotic plate to the corresponding wells of this new plate. This will result in a checkerboard of antibiotic combinations.

  • Preparation of Bacterial Inoculum: From an overnight culture, suspend isolated colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the checkerboard plate.[8]

  • Inoculation and Incubation: Inoculate each well of the checkerboard plate with the bacterial suspension (e.g., 100 µL). The final volume in each well should be uniform (e.g., 200 µL).[4] Incubate the plate at 35-37°C for 18-24 hours.

  • Data Collection: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The interaction between this compound and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8][9][10]

The FICI is calculated as follows:

FICI = FIC of this compound + FIC of Partner Antibiotic

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

The FICI value is interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy[9][11][12]
> 0.5 to ≤ 1.0Additive[9][12]
> 1.0 to < 4.0Indifference[9][11]
≥ 4.0Antagonism[9][11]

Data Presentation

Summarize the MIC and FICI values in a table for clear comparison.

Bacterial StrainMIC of this compound Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Antibiotic in Combination (µg/mL)FICIInterpretation
E. coli ATCC 25922
P. aeruginosa PAO1
Clinical Isolate 1
Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antibiotics over time and can provide a more dynamic view of synergy.[5][13]

a. Materials

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

b. Protocol

  • Preparation: Prepare culture tubes or flasks with growth medium containing:

    • No antibiotic (growth control)

    • This compound alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)

    • Partner antibiotic alone at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)

    • A combination of this compound and the partner antibiotic at the same concentrations.

  • Inoculation: Inoculate each tube/flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

c. Interpretation of Results

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[14]

  • Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

Data Presentation

Present the time-kill data graphically, plotting log₁₀ CFU/mL versus time. A summary table can also be used.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (this compound Alone)Log₁₀ CFU/mL (Partner Antibiotic Alone)Log₁₀ CFU/mL (Combination)
0
2
4
6
8
24

Visualizations

Checkerboard_Workflow cluster_prep Preparation cluster_dilution Dilution & Plate Setup cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis stock_fos This compound Stock Solution serial_fos Serial Dilution of This compound stock_fos->serial_fos stock_partner Partner Antibiotic Stock Solution serial_partner Serial Dilution of Partner Antibiotic stock_partner->serial_partner bacterial_culture Bacterial Culture (Overnight) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep checkerboard_plate Combine Dilutions in Checkerboard Plate serial_fos->checkerboard_plate serial_partner->checkerboard_plate inoculate Inoculate Checkerboard Plate checkerboard_plate->inoculate inoculum_prep->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret FICI_Interpretation cluster_synergy Synergy cluster_additive Additive cluster_indifference Indifference cluster_antagonism Antagonism FICI FICI Value synergy ≤ 0.5 additive > 0.5 to ≤ 1.0 indifference > 1.0 to < 4.0 antagonism ≥ 4.0 Time_Kill_Workflow cluster_sampling Sampling and Plating start Start prep_cultures Prepare Cultures: - Growth Control - this compound Alone - Partner Antibiotic Alone - Combination start->prep_cultures inoculate Inoculate with Bacterial Suspension prep_cultures->inoculate incubate Incubate with Shaking (37°C) inoculate->incubate sample_t0 T=0h incubate->sample_t0 sample_t2 T=2h incubate->sample_t2 sample_t4 T=4h incubate->sample_t4 sample_t24 T=24h incubate->sample_t24 plate Serial Dilution & Plating sample_t0->plate sample_t2->plate sample_t4->plate sample_t24->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Application Notes and Protocols for Studying Fosmidomycin's Effect on Intracellular Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin (B1218577) is a phosphonic acid antibiotic that targets the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for many bacteria and parasites, including several intracellular pathogens, but is absent in humans, making it an attractive target for antimicrobial drug development. These application notes provide detailed protocols for utilizing cell culture techniques to investigate the efficacy of this compound against intracellular bacteria, with a focus on Chlamydia trachomatis as a model organism. The protocols cover host cell culture, bacterial infection, this compound treatment, and various methods for assessing the drug's impact on bacterial viability and host cell cytotoxicity.

Data Presentation

Table 1: In Vitro Enzyme Inhibition by this compound
Target OrganismEnzymeIC50 Value (µM)
Plasmodium falciparumDXR/IspC0.81[1]
Yersinia pestisDXR/IspC0.71[1]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity in vitro. Efficacy against intracellular bacteria may vary depending on host cell penetration.

Table 2: Effect of this compound on Intracellular Chlamydia trachomatis
Host Cell LineC. trachomatis TreatmentThis compound Concentration (mM)Observation
HeLaInfected0.25No significant effect on percent infectivity.
HeLaInfected0.5Significant decrease in inclusion size.[2]

Note: In Chlamydia, this compound has been shown to induce a persistent state rather than being lethal.[3][4][5]

Experimental Protocols

Host Cell Culture and Maintenance

This protocol describes the routine culture of HeLa cells, a common host for propagating Chlamydia trachomatis.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Passaging: When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Infection of Host Cells with Chlamydia trachomatis

This protocol outlines the infection of a HeLa cell monolayer with C. trachomatis.

Materials:

  • Confluent monolayer of HeLa cells in a multi-well plate

  • Chlamydia trachomatis elementary bodies (EBs) stock

  • Infection medium (DMEM with 10% FBS and cycloheximide (B1669411) at 1 µg/mL)

  • PBS

Procedure:

  • Cell Seeding: Seed HeLa cells into the desired multi-well plate format and allow them to form a confluent monolayer overnight.

  • Inoculum Preparation: Thaw the C. trachomatis EB stock and dilute to the desired multiplicity of infection (MOI) in infection medium.

  • Infection: Remove the growth medium from the HeLa cells and wash once with PBS. Add the prepared chlamydial inoculum to each well.

  • Centrifugation: Centrifuge the plates at 1,000 x g for 1 hour at room temperature to facilitate infection.

  • Incubation: After centrifugation, remove the inoculum and replace it with fresh, pre-warmed infection medium.

  • Incubate the infected cells at 37°C with 5% CO2 for the desired time period (e.g., 24-48 hours).

This compound Treatment

This protocol describes how to treat infected host cells with this compound.

Materials:

  • Infected HeLa cells

  • This compound stock solution (dissolved in sterile water or PBS)

  • Infection medium

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations.

  • Treatment: At a designated time post-infection (e.g., 2 hours post-infection), remove the medium from the infected cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the treated, infected cells for the remainder of the experiment (e.g., up to 48 hours post-infection).

Quantification of Intracellular Bacteria

This assay quantifies the number of viable infectious bacteria by counting chlamydial inclusions.

Materials:

  • Infected and treated cells on coverslips in a 24-well plate

  • Methanol (B129727) (ice-cold)

  • PBS

  • Primary antibody (e.g., anti-Chlamydia LPS monoclonal antibody)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: At the end of the incubation period, aspirate the medium and wash the cells once with PBS. Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C.

  • Permeabilization and Blocking: Aspirate the methanol and wash three times with PBS. Permeabilize and block the cells with PBS containing 0.1% Triton X-100 and 1% Bovine Serum Albumin (BSA) for 30 minutes at room temperature.

  • Primary Antibody Staining: Dilute the primary antibody in blocking buffer and add it to the coverslips. Incubate for 1 hour at 37°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Staining: Dilute the fluorescently labeled secondary antibody in blocking buffer and add it to the coverslips. Incubate for 1 hour at 37°C in the dark.

  • Counterstaining: Wash the coverslips three times with PBS. Add DAPI solution for 5 minutes to stain the host cell nuclei.

  • Mounting: Wash the coverslips a final three times with PBS and mount them onto microscope slides using mounting medium.

  • Imaging and Counting: Visualize the inclusions using a fluorescence microscope. Count the number of inclusions per field of view. The infectivity is expressed as Inclusion Forming Units (IFU) per milliliter.[3]

This assay is suitable for facultative intracellular bacteria and determines the number of viable bacteria that can replicate on solid media.

Materials:

  • Infected and treated cells in a multi-well plate

  • Sterile water or 0.1% Triton X-100 in PBS for cell lysis

  • Bacterial growth agar (B569324) plates (e.g., Luria-Bertani agar)

  • Bacterial incubator

Procedure:

  • Cell Lysis: At the end of the treatment period, wash the cells with PBS to remove extracellular bacteria. Lyse the host cells by adding sterile water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10 minutes.

  • Serial Dilutions: Collect the cell lysates and perform serial 10-fold dilutions in sterile PBS or broth.

  • Plating: Plate a known volume (e.g., 100 µL) of each dilution onto appropriate agar plates.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) until colonies are visible.

  • Counting: Count the number of colonies on the plates with a countable number of colonies (typically 30-300).

  • Calculation: Calculate the number of Colony Forming Units (CFU) per milliliter of the original lysate, taking into account the dilution factor.[6][7][8]

Host Cell Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Treated cells (infected and uninfected) in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Sample Collection: At the end of the this compound treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • Assay Execution: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (untreated cells for baseline and cells treated with a lysis buffer for maximum LDH release).

Visualizations

Signaling Pathway

MEP_Pathway Pyruvate Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP Dxs MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP Dxr (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMB-PP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound This compound->DXP Inhibits

Caption: The bacterial MEP pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start culture_cells Culture Host Cells (e.g., HeLa) start->culture_cells infect_cells Infect with Intracellular Bacteria culture_cells->infect_cells treat_this compound Treat with this compound (various concentrations) infect_cells->treat_this compound incubate Incubate (24-48 hours) treat_this compound->incubate quantify_bacteria Quantify Intracellular Bacteria incubate->quantify_bacteria assess_cytotoxicity Assess Host Cell Cytotoxicity incubate->assess_cytotoxicity ifu_assay IFU Assay quantify_bacteria->ifu_assay cfu_assay CFU Assay quantify_bacteria->cfu_assay end End ifu_assay->end cfu_assay->end ldh_assay LDH Assay assess_cytotoxicity->ldh_assay ldh_assay->end

Caption: Workflow for studying this compound's effect on intracellular bacteria.

References

Application Notes and Protocols for High-Throughput Screening of Novel Fosmidomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in most bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, but absent in humans, represents a promising target for novel anti-infective drugs. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (IspC, also known as DXR) is a key, rate-limiting enzyme in this pathway.[1]

Fosmidomycin, a natural phosphonate (B1237965) antibiotic, is a potent inhibitor of IspC.[1] It acts as a competitive inhibitor with respect to its substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), by chelating the divalent metal cation in the enzyme's active site through its hydroxamate moiety.[2] Despite its promise, this compound exhibits limitations in its pharmacokinetic properties, spurring the development of novel analogs with improved potency and bioavailability.

These application notes provide detailed protocols for high-throughput screening (HTS) of novel this compound analogs using both biochemical and whole-cell assays. The accompanying data and visualizations are intended to guide researchers in the identification and characterization of new IspC inhibitors.

Signaling Pathway: The MEP Pathway

The MEP pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). IspC catalyzes the second committed step in this pathway, the conversion of DXP to MEP.

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP IspC (DXR) Target of this compound CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMB-PP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound Analogs This compound->MEP

Figure 1: The MEP Pathway and the inhibitory action of this compound analogs on IspC.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of IspC Inhibitors

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against IspC by monitoring the oxidation of NADPH at 340 nm.[3]

Materials:

  • Purified recombinant IspC enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Assay Buffer: 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂, 1 mM DTT

  • Test compounds (this compound analogs) dissolved in DMSO

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Plate Preparation:

    • Dispense 50 nL of test compounds (typically at a starting concentration of 10 mM in DMSO) into the wells of a 384-well plate.

    • For negative controls (100% enzyme activity), dispense 50 nL of DMSO.

    • For positive controls (0% enzyme activity), dispense 50 nL of a known IspC inhibitor like this compound (e.g., at a final concentration of 10 µM).

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing the IspC enzyme and NADPH in the assay buffer. The final concentrations in the assay well should be approximately 0.5-1 µM for IspC and 150 µM for NADPH.

    • Dispense 25 µL of the enzyme-NADPH mixture into each well of the assay plate.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the substrate DXP in the assay buffer.

    • Add 25 µL of the DXP solution to each well to initiate the enzymatic reaction. The final concentration of DXP should be at its Kₘ value (typically around 250 µM) to ensure competitive inhibitors can be detected effectively.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate spectrophotometer. The rate of NADPH oxidation is directly proportional to IspC activity.

Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the kinetic read.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Ratecompound / RateDMSO))

  • For compounds showing significant inhibition, perform a dose-response analysis by testing a range of concentrations.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Whole-Cell High-Throughput Screening of this compound Analogs

This protocol outlines a broth microdilution method to assess the antimicrobial activity of this compound analogs against a susceptible bacterial strain (e.g., Escherichia coli).

Materials:

  • E. coli strain (e.g., BW25113)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • This compound (positive control)

  • DMSO (negative control)

  • Resazurin (B115843) solution (0.015% w/v in PBS)

  • Sterile 384-well microplates

  • Microplate incubator and shaker

  • Microplate reader for fluorescence or absorbance

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of E. coli into MHB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.001 (corresponds to ~1 x 10⁵ CFU/mL).

  • Compound Plating:

    • Serially dilute the test compounds in MHB in a separate 384-well plate.

    • Transfer a small volume (e.g., 5 µL) of the diluted compounds to the final assay plate.

  • Inoculation:

    • Add 45 µL of the diluted bacterial culture to each well of the assay plate containing the compounds, bringing the final volume to 50 µL.

    • Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Assessing Bacterial Growth:

    • After incubation, add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells.

Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth (or a significant reduction in metabolic activity as indicated by the resazurin assay).

  • Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.

  • For active compounds, determine the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

HTS Workflow

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library This compound Analog Library Primary_Screen Primary Screen (Biochemical Assay - IspC Inhibition) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Screen Secondary Screen (Whole-Cell Assay - MIC Determination) Dose_Response->Secondary_Screen Lead_Compounds Lead Compounds Secondary_Screen->Lead_Compounds

Figure 2: A generalized workflow for the high-throughput screening of this compound analogs.

Data Presentation

The following table summarizes the inhibitory activities of selected this compound analogs against IspC from P. falciparum and E. coli, as well as their whole-cell activity against P. falciparum.

CompoundTarget EnzymeIC₅₀ (nM)Whole-Cell P. falciparum IC₅₀ (µM)Reference
This compoundP. falciparum IspC380.8[4]
FR900098P. falciparum IspC90.4[5][6]
Analog 16bP. falciparum IspC9.40.1[4]
Analog 20bP. falciparum IspC6.50.1[4]
Analog 20cP. falciparum IspC4.80.1[4]
This compoundE. coli IspC32-35N/A[7]
Analog 16bE. coli IspC2,100N/A[4]
Analog 20bE. coli IspC1,100N/A[4]
Analog 20cE. coli IspC1,300N/A[4]

N/A: Not Applicable

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and evaluation of novel this compound analogs as inhibitors of the IspC enzyme. A tiered screening approach, beginning with a biochemical assay to identify direct enzyme inhibitors, followed by a whole-cell assay to assess antimicrobial activity and cell permeability, is a robust strategy for identifying promising lead compounds. The significant differences in activity observed between the P. falciparum and E. coli enzymes for some analogs highlight the importance of screening against the specific target organism of interest.[4] These application notes are intended to facilitate the discovery of next-generation anti-infectives targeting the MEP pathway.

References

Quantifying Fosmidomycin Uptake in Bacterial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin (B1218577) is a phosphonic acid antibiotic that targets the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a crucial metabolic route in many bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1][2] The efficacy of this compound is critically dependent on its ability to penetrate the bacterial cell wall and accumulate intracellularly to inhibit its target, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[3][4] Therefore, quantifying the uptake of this compound is essential for understanding its antibacterial activity, investigating mechanisms of resistance, and developing more potent derivatives.

These application notes provide detailed protocols for quantifying this compound uptake in bacterial cells using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radiolabeling Assays. Additionally, we present relevant signaling pathways and quantitative data to support experimental design and data interpretation.

Key Signaling and Transport Pathways

The Non-Mevalonate (MEP) Pathway and this compound Inhibition

This compound specifically inhibits DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), the second enzyme in the MEP pathway, which is responsible for the synthesis of isoprenoid precursors.[1][3] This pathway is essential for the production of vital molecules like quinones and components of the cell wall.[4]

MEP_Pathway cluster_inhibition Pyruvate Pyruvate + Glyceraldehyde 3-phosphate DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR DXR DXP->DXR CDP_ME 4-(cytidine 5'-diphospho)-2-C -methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 2-phospho-4-(cytidine 5'-diphospho) -2-C-methyl-D-erythritol (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP Isopentenyl diphosphate (B83284) (IPP) + Dimethylallyl diphosphate (DMAPP) HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound This compound->DXR DXR->MEP Fosmidomycin_Transport cluster_membrane Bacterial Inner Membrane GlpT GlpT Transporter Fos_int This compound (Intracellular) GlpT->Fos_int UhpT UhpT Transporter UhpT->Fos_int Fos_ext This compound (Extracellular) Fos_ext->GlpT Primary Transport Fos_ext->UhpT Secondary Transport G3P_ext Glycerol-3-Phosphate G3P_ext->GlpT H6P_ext Hexose-6-Phosphate H6P_ext->UhpT LCMS_Workflow Start Bacterial Culture (Log Phase) Treatment Treat with this compound Start->Treatment Harvest Harvest by Centrifugation (5 mL culture) Treatment->Harvest Wash Wash with PBS Harvest->Wash Store Store Pellet at -80°C Wash->Store Extract Add Ice-Cold Extraction Solvent & Stainless Steel Beads Store->Extract Homogenize Homogenize in TissueLyser Extract->Homogenize Analyze Analyze by LC-MS/MS Homogenize->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fosmidomycin Resistance in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577) and Escherichia coli. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome this compound resistance in your experimental strains.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of action of this compound and the primary reasons for resistance in E. coli.

Q1: What is this compound and what is its mechanism of action in E. coli?

This compound is an antibiotic that specifically inhibits the non-mevalonate (MEP) pathway for isoprenoid biosynthesis.[1][2] Isoprenoids are essential molecules for cell survival.[1][3] The MEP pathway is present in many pathogens, including E. coli, but is absent in humans, making it an attractive target for antimicrobial drugs.[1][2][4] this compound's primary target is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, which catalyzes a crucial step in this pathway.[1][2][5] By inhibiting DXR, this compound prevents the production of essential isoprenoid precursors, leading to bacterial cell death.[1]

Q2: My E. coli strain has developed resistance to this compound. What are the most common molecular mechanisms?

There are three primary mechanisms through which E. coli can develop resistance to this compound:

  • Target Enzyme Modification : Mutations in the dxr gene (the gene encoding the DXR enzyme) can alter the drug's binding site.[1][2] For example, a single amino acid substitution, such as the S222T mutation, can increase resistance by up to 10-fold by changing the this compound-binding site of the DXR enzyme.[1][2]

  • Impaired Drug Uptake : this compound enters the E. coli cell primarily through the glycerol-3-phosphate transporter (GlpT).[4][6] Inactivation or mutation of the glpT gene is a frequent cause of acquired resistance, as it prevents the antibiotic from reaching its cytoplasmic target.[6]

  • Efflux Pump Overexpression : Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell.[7][8][9] Overexpression of certain efflux pumps can reduce the intracellular concentration of this compound, contributing to resistance. Strains with inactivated transporters may show increased susceptibility to efflux pump inhibitors.[6]

A potential, though less common, fourth mechanism involves the downstream enzyme methylerythritol phosphate (B84403) cytidyltransferase (IspD). Overexpression of IspD has been shown to confer a degree of this compound resistance, suggesting it may be a secondary target of the drug.[10]

Troubleshooting Guide

This guide provides structured advice and experimental workflows to identify the cause of resistance in your E. coli strain and strategies to overcome it.

Q3: How can I determine the specific mechanism of this compound resistance in my E. coli strain?

A systematic approach is required to pinpoint the resistance mechanism. The following workflow diagram and experimental protocols outline the key steps.

digraph "Resistance_Diagnosis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: Initial Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Resistant E. coli Strain", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_test [label="Confirm MIC of this compound\n(> Susceptible Control)"]; start -> mic_test; }

subgraph "cluster_1" { label="Phase 2: Genetic Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; seq_dxr [label="Sequence the dxr (ispC) gene"]; check_dxr_mut [label="Mutation in dxr gene?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; seq_glpt [label="Sequence the glpT gene"]; check_glpt_mut [label="Mutation/inactivation\nin glpT gene?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mic_test -> seq_dxr; seq_dxr -> check_dxr_mut; check_dxr_mut -> seq_glpt [label="No"]; }

subgraph "cluster_2" { label="Phase 3: Functional Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; epi_test [label="Perform MIC Assay with\nEfflux Pump Inhibitor (EPI)"]; check_epi_effect [label="MIC decreased\nwith EPI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_glpt_mut -> epi_test [label="No"]; }

subgraph "cluster_3" { label="Phase 4: Conclusion"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; res_dxr [label="Target-site\nMutation"]; res_glpt [label="Impaired\nUptake"]; res_efflux [label="Efflux Pump\nMediated"]; res_unknown [label="Unknown or\nMultiple Mechanisms", fillcolor="#EA4335"]; check_dxr_mut -> res_dxr [label="Yes"]; seq_glpt -> check_glpt_mut; check_glpt_mut -> res_glpt [label="Yes"]; epi_test -> check_epi_effect; check_epi_effect -> res_efflux [label="Yes"]; check_epi_effect -> res_unknown [label="No"]; } }

Caption: Workflow for diagnosing this compound resistance mechanisms.

Q4: My strain has a mutation in the dxr gene. What are my options?

Target-site mutations are challenging to overcome directly. However, you can consider these strategies:

  • Structural Analysis : If you have protein modeling capabilities, analyze the specific mutation's effect on the DXR enzyme's active site. This could inform the design of modified this compound analogs that can bind effectively to the mutated target.

  • Alternative Inhibitors : Screen for other inhibitors of the MEP pathway that target different enzymes (e.g., IspD, IspE, or IspF).

  • Genetic Reversion : If experimentally feasible, revert the mutation in the dxr gene to the wild-type sequence using genome engineering techniques like CRISPR/Cas9 to restore sensitivity.

Q5: The glpT transporter gene in my strain is non-functional. How can I restore this compound uptake?

Since the primary entry route is blocked, you must either bypass it or repair it.

  • Genetic Complementation : Introduce a functional copy of the glpT gene on a plasmid. This should restore the transport of this compound into the cell and re-establish sensitivity.

  • Increase Drug Concentration : A significantly higher concentration of this compound might overcome the transport deficiency to some extent by leveraging other, less efficient uptake mechanisms, though this is often not practical.

  • Utilize Prodrugs : Investigate this compound prodrugs designed to enter the cell via different transporters.

Q6: My experiments suggest resistance is due to an efflux pump. How can I counteract this?

This is a common mechanism for multi-drug resistance. The primary strategy is to use Efflux Pump Inhibitors (EPIs).

  • Combination Therapy : Perform synergy testing by combining this compound with a known broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or reserpine. This combination can restore susceptibility by preventing the drug from being expelled. The table below shows hypothetical data illustrating this effect.

Data Presentation

Table 1: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

E. coli StrainTreatmentThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type (Susceptible) This compound alone4-
This compound + EPI (20 µg/mL)41
Resistant Strain This compound alone64-
This compound + EPI (20 µg/mL)8↓ 8-fold

This table illustrates how an EPI can significantly reduce the Minimum Inhibitory Concentration (MIC) of this compound in a resistant strain with overactive efflux pumps, while having no effect on a susceptible strain.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against your E. coli strain.

  • Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculum Preparation : Culture the E. coli strain overnight. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation : Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • (For EPI Synergy) : To test for efflux pump activity, repeat the assay on a parallel plate containing a fixed, sub-lethal concentration of an EPI (e.g., 20 µg/mL PAβN) in every well in addition to the this compound dilutions. A significant drop in MIC (≥4-fold) indicates the involvement of efflux pumps.

Protocol 2: Sequencing of Resistance-Associated Genes (dxr and glpT)

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from both your resistant E. coli strain and a susceptible wild-type control strain using a commercial extraction kit.

  • PCR Amplification : Design primers flanking the entire coding sequences of the dxr (ispC) and glpT genes. Perform PCR to amplify these genes from the extracted genomic DNA.

  • PCR Product Purification : Purify the amplified PCR products to remove primers and dNTPs.

  • Sanger Sequencing : Send the purified PCR products for Sanger sequencing. Ensure you sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis : Align the sequences from your resistant strain against the wild-type control sequence using alignment software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons.

Signaling Pathways and Workflows

The following diagrams visualize the key pathways and relationships discussed.

digraph "Fosmidomycin_MoA_Resistance" { graph [fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_pathway" { label="MEP Pathway in E. coli"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DXP [label="DOXP"]; MEP [label="MEP"]; Isoprenoids [label="Essential Isoprenoids", shape=ellipse]; DXP -> MEP [label=" DXR (IspC) "]; MEP -> Isoprenoids [label="..."]; }

subgraph "cluster_cell" { label="E. coli Cell"; bgcolor="#FFFFFF";

}

// Inhibition and Resistance Fos_int -> MEP [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee];

// Resistance annotations Res1 [label="Resistance:\nMutation in dxr gene\nprevents binding", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Res2 [label="Resistance:\nMutation in glpT\nblocks uptake", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Res3 [label="Resistance:\nOverexpression\nexpels drug", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Res1 -> MEP [style=dashed, color="#5F6368", arrowhead=none]; Res2 -> GlpT [style=dashed, color="#5F6368", arrowhead=none]; Res3 -> Efflux [style=dashed, color="#5F6368", arrowhead=none]; }

Caption: this compound's mechanism of action and points of resistance.

References

Technical Support Center: Enhancing Fosmidomycin Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosmidomycin (B1218577). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is ineffective in vitro, even though my target organism has a susceptible DXR enzyme. What are the potential reasons for this lack of activity?

A1: The most likely reason for the lack of in vitro efficacy, despite having a susceptible target enzyme, is poor cell permeability.[1] this compound is a polar molecule with a charged phosphonate (B1237965) group and a hydrophilic hydroxamate moiety, which significantly hinder its passage across biological membranes.[1]

Several factors could be contributing to this issue:

  • Insufficient Uptake: Many pathogens lack the specific transporters, such as the glycerol-3-phosphate transporter (GlpT) found in E. coli, which facilitate this compound uptake.[1] For instance, Toxoplasma gondii is not susceptible to this compound primarily due to the absence of a suitable transporter.[1]

  • Efflux Pump Activity: Your target organism may possess active efflux pumps that recognize this compound as a substrate and actively transport it out of the cell, preventing it from reaching its cytosolic target, DXR.[2][3]

  • Cell Wall Barriers: In the case of organisms like Mycobacterium tuberculosis, the highly lipophilic mycolic acid layer of the cell wall presents a formidable barrier to the penetration of polar drugs like this compound.[1][4]

Q2: How can I determine if poor permeability is the cause of this compound's ineffectiveness in my experiments?

A2: To investigate if poor permeability is the limiting factor, you can perform several experiments:

  • Use Efflux Pump-Deficient Strains: If available, test the efficacy of this compound on mutant strains of your target organism that have key efflux pumps knocked out. A significant increase in susceptibility would indicate that efflux is a major contributor to resistance.[2]

  • Enzyme Inhibition Assays: Perform an in vitro assay using the purified DXR enzyme from your target organism and this compound. Potent inhibition in this cell-free system, contrasted with poor whole-cell activity, strongly suggests a permeability issue.

  • Utilize Cell-Penetrating Peptides (CPPs): Co-administer this compound with a CPP, such as octaarginine.[5][6] A significant enhancement in efficacy in the presence of the CPP would confirm that overcoming the cell membrane barrier is key.

Q3: What are the primary strategies to improve the cellular uptake of this compound?

A3: The main strategies focus on masking the polar functional groups of this compound to increase its lipophilicity and ability to cross cell membranes. These approaches include:

  • Prodrugs: This is a widely explored and successful strategy. By chemically modifying the phosphonate and/or hydroxamate groups with moieties that are cleaved intracellularly to release the active drug, permeability can be significantly enhanced.[1][7][8]

  • Analog Synthesis: Developing analogs of this compound with altered backbones or functional groups can lead to compounds with improved pharmacokinetic properties, including better cell penetration.[9][10]

  • Novel Delivery Systems: Conjugating or co-formulating this compound with carrier molecules, such as cell-penetrating peptides, can facilitate its transport across membranes.[5][6][11]

  • Efflux Pump Inhibition: Co-administration of this compound with an efflux pump inhibitor (EPI) can increase its intracellular concentration and efficacy.

Troubleshooting Guides

Issue: Low Potency of this compound in Whole-Cell Assays
  • Problem: The IC50 or MIC value of this compound against your target organism is significantly higher than expected based on its known inhibitory concentration against the purified DXR enzyme.

  • Possible Cause: Poor cellular uptake due to the polar nature of the molecule.

  • Troubleshooting Steps:

    • Synthesize or Procure Prodrugs: Consider testing prodrugs of this compound. Acyloxymethyl or alkoxycarbonyloxymethyl prodrugs of the phosphonate group have shown significantly improved activity against P. falciparum.[8] Amino acid-based phosphonodiamidate prodrugs have demonstrated promising results against M. tuberculosis.[4]

    • Test with a Cell-Penetrating Peptide: A straightforward approach is to test the efficacy of this compound in combination with octaarginine. This can provide a proof-of-concept that improved delivery enhances activity.

    • Evaluate Efflux Pump Activity: If your organism is known to have prominent efflux systems, investigate the expression levels of these pumps with and without this compound treatment.

Quantitative Data Summary

The following tables summarize the in vitro activities of various this compound prodrugs and analogs compared to the parent compound.

Table 1: In Vitro Antiplasmodial Activity of this compound and its Prodrugs against P. falciparum

CompoundProdrug TypeIC50 (µM)Reference
This compound-1.73[1]
6f N-benzyl substituted carbamate0.64[7]
222a N-acetyl-L-tyrosine esterMost Active in Series[1]
222b L-tyrosine esterMost Active in Series[1]

Table 2: In Vitro Antitubercular Activity of this compound Prodrugs against M. tuberculosis

CompoundProdrug TypeActivityReference
This compound-Inactive[4]
6i 2-nitrofuran prodrugPromising Activity[7]
6j 2-nitrothiophene prodrugPromising Activity[7]
220f L-leucine ethyl ester phosphondiamidateModerate Activity[1]

Table 3: Enhanced Efficacy of this compound with a Cell-Penetrating Peptide against P. falciparum

CompoundIC50 (nM)Reference
This compound181[6]
This compound-Octaarginine Salt Complex4.4[6]

Experimental Protocols

Protocol 1: DXR Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is for determining the inhibitory activity of this compound or its derivatives against the purified 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme.

Materials:

  • Purified DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DOXP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • This compound or test compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a positive control (this compound) and a negative control (solvent vehicle).

  • Add the purified DXR enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of DOXP and NADPH to each well.

  • Immediately place the plate in a microplate spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each compound concentration relative to the negative control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Viability Assay (e.g., SYBR Green I for P. falciparum)

This protocol is for determining the in vitro efficacy of this compound or its derivatives against whole microbial cells.

Materials:

  • Synchronized culture of P. falciparum (ring stage) at a known parasitemia and hematocrit.

  • Complete culture medium.

  • This compound or test compounds.

  • 96-well black microplate.

  • SYBR Green I lysis buffer.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture to each well. Include positive controls (e.g., chloroquine) and negative controls (no drug).

  • Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MEP_Pathway cluster_pathway Non-Mevalonate (MEP) Pathway cluster_inhibition Inhibition Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->DXP Inhibits DXR

Caption: The non-mevalonate (MEP) pathway and the inhibitory action of this compound on the DXR enzyme.

Fosmidomycin_Permeability_Strategies cluster_problem Core Problem cluster_strategies Improvement Strategies cluster_outcome Desired Outcome This compound This compound (Polar, Charged) PoorPermeability Poor Cell Permeability This compound->PoorPermeability Prodrugs Prodrugs (Mask Polar Groups) PoorPermeability->Prodrugs Analogs Analog Synthesis (Improve Lipophilicity) PoorPermeability->Analogs Delivery Delivery Systems (e.g., CPPs) PoorPermeability->Delivery EffluxInhibition Efflux Pump Inhibition PoorPermeability->EffluxInhibition IncreasedUptake Increased Intracellular Concentration Prodrugs->IncreasedUptake Analogs->IncreasedUptake Delivery->IncreasedUptake EffluxInhibition->IncreasedUptake

Caption: Strategies to overcome the poor cell permeability of this compound.

Experimental_Workflow start Hypothesis: Poor Permeability Limits Efficacy enz_assay Step 1: DXR Enzyme Inhibition Assay start->enz_assay cell_assay Step 2: Whole-Cell Viability Assay start->cell_assay compare Step 3: Compare Results enz_assay->compare Low IC50 cell_assay->compare High IC50 conclusion_perm Conclusion: Permeability is a Limiting Factor compare->conclusion_perm Potent in Enzyme Assay, Weak in Cell Assay conclusion_other Conclusion: Other Factors Limit Efficacy compare->conclusion_other Weak in Both Assays

Caption: Workflow to diagnose this compound permeability issues.

References

Technical Support Center: Optimizing Fosmidomycin for In Vitro Antimalarial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fosmidomycin (B1218577) in in vitro antimalarial assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and accurate execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Plasmodium falciparum?

A1: this compound is an inhibitor of the non-mevalonate pathway (MEP pathway) for isoprenoid biosynthesis, a metabolic route that is essential for the parasite but absent in humans.[1][2] Specifically, it targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is a key enzyme in this pathway.[1][2] Inhibition of DXR prevents the synthesis of vital isoprenoid precursors, ultimately leading to parasite death.

Q2: What is a typical starting concentration range for this compound in an in vitro susceptibility assay?

A2: Based on reported 50% inhibitory concentrations (IC50), a sensible starting point for a serial dilution would be in the low micromolar (µM) range, for example, starting from 10 µM and performing two-fold dilutions downwards. The typical IC50 for this compound against sensitive P. falciparum strains ranges from approximately 0.3 µM to 1.2 µM.[3]

Q3: Why am I seeing high variability in my this compound IC50 values between experiments?

A3: High variability in IC50 values can stem from several factors.[4] Ensure that your parasite culture is tightly synchronized to the ring stage before initiating the assay, as different parasite stages can exhibit varying drug susceptibilities.[4] Maintain a consistent hematocrit across all wells, as variations can impact parasite growth.[4] Always prepare fresh serial dilutions of this compound for each experiment and double-check the initial stock concentration.[4] Contamination with bacteria or fungi can also affect parasite health and assay outcomes.[4]

Q4: Is this compound known to have synergistic effects with other antimalarial drugs?

A4: Yes, this compound has demonstrated significant synergistic activity with lincosamide antibiotics, particularly clindamycin (B1669177).[1][2] This synergy is potent and has been observed in vitro against various P. falciparum strains, including multidrug-resistant ones.[1][2] The combination of this compound and clindamycin is a promising area of research for antimalarial therapy.[1][2]

Q5: Can I use a standard SYBR Green I assay to determine the IC50 of this compound?

A5: Yes, the SYBR Green I-based fluorescence assay is a widely used and suitable method for determining the IC50 of this compound.[5][6] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA and is a cost-effective and reliable high-throughput screening method.[6]

Data Presentation

This compound IC50 Values for P. falciparum Strains
P. falciparum StrainIC50 (nM)Reference
3D7819[2]
Dd2926[2]
HB382 (as ng/mL)[1]
AM1 (FSM-resistant)1,100[7]
3D7 (progenitor of AM1)5.8[7]

Note: IC50 values can vary depending on the specific assay conditions and laboratory.

Synergistic Effects of this compound with Clindamycin
P. falciparum StrainThis compound IC50 (ng/mL) AloneClindamycin Concentration (ng/mL)This compound IC50 (ng/mL) in CombinationReference
HB38285048[1]
HB3824255[1]

Experimental Protocols

[³H]-Hypoxanthine Incorporation Assay

This method is considered a gold standard for assessing antimalarial drug susceptibility by measuring the incorporation of radioactive hypoxanthine (B114508) into the parasite's nucleic acids.[8]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (hypoxanthine-free)

  • 96-well microtiter plates

  • This compound stock solution

  • [³H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium directly in the 96-well plates.

  • Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as controls.

  • Incubate the plates for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24-42 hours.[9][10]

  • Freeze the plates to lyse the cells.

  • Thaw the plates and harvest the contents onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

SYBR Green I-Based Fluorescence Assay

This is a more high-throughput and non-radioactive alternative to the hypoxanthine incorporation assay.[6]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium

  • 96-well black microtiter plates

  • This compound stock solution

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in the 96-well plates.

  • Add the synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

  • Incubate the plates for 72 hours under standard culture conditions.[11]

  • After incubation, freeze the plates at -20°C or -80°C.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-24 hours.[5]

  • Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]

  • Calculate the IC50 value after subtracting the background fluorescence from uninfected red blood cells and normalizing to the drug-free control.

Mandatory Visualizations

MEP_Pathway Pyruvate Pyruvate + G3P DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR (IspC) Isoprenoids Isoprenoid Precursors (IPP, DMAPP) MEP->Isoprenoids Multiple Steps This compound This compound This compound->DOXP Inhibits DXR Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_Dilution Prepare this compound Serial Dilutions Plate_Setup Add Culture to Pre-dosed Plate Drug_Dilution->Plate_Setup Parasite_Culture Synchronize P. falciparum Culture Parasite_Culture->Plate_Setup Incubation Incubate for 48-72h Plate_Setup->Incubation Detection Add Detection Reagent ([3H]-Hypoxanthine or SYBR Green I) Incubation->Detection Measurement Measure Signal (Radioactivity or Fluorescence) Detection->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc Troubleshooting_Guide Start High IC50 Variability? Sync_Check Was the culture tightly synchronized to ring stage? Start->Sync_Check Hct_Check Was the hematocrit consistent across all wells? Sync_Check->Hct_Check Yes Solution_Sync Improve synchronization protocol. Sync_Check->Solution_Sync No Drug_Prep_Check Were fresh drug dilutions prepared for the experiment? Hct_Check->Drug_Prep_Check Yes Solution_Hct Ensure consistent cell suspension. Hct_Check->Solution_Hct No Contamination_Check Is the culture free of contamination? Drug_Prep_Check->Contamination_Check Yes Solution_Drug_Prep Prepare fresh dilutions and verify stock. Drug_Prep_Check->Solution_Drug_Prep No Solution_Contamination Check for and eliminate contamination. Contamination_Check->Solution_Contamination No

References

Technical Support Center: Troubleshooting Inconsistent Results in Fosmidomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fosmidomycin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variations in Minimum Inhibitory Concentration (MIC) values for this compound against the same organism?

A1: Inconsistent MIC values for this compound are a common issue and can be attributed to several factors. The most critical factor is the composition of the testing medium, particularly the presence of inducers of the transport systems responsible for this compound uptake. This compound uptake in many bacteria, such as E. coli, is facilitated by the glycerol-3-phosphate transporter (GlpT) and the hexose-phosphate transporter (UhpT).[1][2] The expression of these transporters can be influenced by components in the growth medium.

Additionally, variations in inoculum preparation, incubation conditions, and the specific susceptibility testing method used (e.g., broth microdilution vs. agar (B569324) dilution) can contribute to variability in MIC results.[3][4][5] Broth microdilution tests for fosfomycin (B1673569) have been noted to be particularly irreproducible.[6]

Q2: What is the role of Glucose-6-Phosphate (G6P) in this compound susceptibility testing and should I always include it?

A2: Glucose-6-Phosphate (G6P) is often added to susceptibility testing media to enhance the activity of this compound against certain bacteria.[7] G6P induces the UhpT transporter, which facilitates the entry of this compound into the bacterial cell.[8] For many Enterobacterales like E. coli, Klebsiella, and Enterobacter, the addition of G6P can potentiate the action of this compound, sometimes by as much as 256-fold.[7][9]

However, this effect is not universal for all bacteria. For instance, the potentiation of action is not observed in Serratia marcescens, Proteus species, or Pseudomonas aeruginosa.[7] In fact, for Stenotrophomonas maltophilia, G6P has been shown to be a this compound antagonist.[8][10] Therefore, the decision to include G6P should be based on the specific organism being tested and the standardized protocol being followed. Both CLSI and EUCAST recommend agar dilution supplemented with G6P as the reference method for Fosfomycin susceptibility testing.[5]

Q3: I am observing "hazy" growth or inner colonies within the zone of inhibition in a disk diffusion assay. How should I interpret this?

A3: The appearance of hazy growth or individual colonies within the zone of inhibition is a known challenge in Fosfomycin susceptibility testing, particularly with disk diffusion. This phenomenon can be due to the emergence of resistant mutants during incubation. It is generally recommended to ignore faint or hazy growth and measure the diameter of the clear zone of inhibition. However, the presence of discrete colonies within the zone should be noted, and the isolate may need to be re-tested or further investigated for resistance. For some organisms, specific guidelines from bodies like CLSI or EUCAST may provide instructions on how to interpret such results.

Q4: Which susceptibility testing method is considered the "gold standard" for this compound?

A4: Agar dilution is widely considered the reference or "gold standard" method for Fosfomycin susceptibility testing.[3][5][11][12] This method has demonstrated better reproducibility compared to broth microdilution and disk diffusion for this particular antibiotic.[6][13] However, agar dilution is more laborious and less commonly used in routine clinical laboratories.[12] While other methods like broth microdilution and Etest® are used, they have been reported to have higher error rates and categorical agreement issues compared to agar dilution for certain organisms.[3][14][15]

Troubleshooting Guides

Issue 1: Higher than expected MIC values for susceptible control strains.
Possible Cause Recommended Action
Inappropriate Media Composition Ensure the use of Mueller-Hinton Agar/Broth from a reputable source. For organisms known to require it, supplement the media with 25 µg/mL Glucose-6-Phosphate.[7][13]
Incorrect Inoculum Density Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in broth microdilution.[16]
Degraded this compound Check the expiration date and storage conditions of the this compound stock solution and powder. Prepare fresh solutions as needed.
Sub-optimal Incubation Conditions Ensure the incubator is maintained at 35°C ± 2°C and that plates are incubated for the recommended duration (typically 16-20 hours for many bacteria).[16]
Issue 2: Discrepancies between different susceptibility testing methods (e.g., Broth Microdilution vs. Agar Dilution).
Possible Cause Recommended Action
Method-Specific Inconsistencies Be aware that different methods can yield different results for Fosfomycin.[4] Agar dilution is the recommended reference method.[3][5] If discrepancies are critical, consider confirming results with the agar dilution method.
Variations in Media Supplementation Ensure that if Glucose-6-Phosphate is used, it is added at the correct concentration (25 µg/mL) consistently across all methods being compared.[7][13]
Reading and Interpretation Differences For disk diffusion, consistently measure the zone of complete inhibition, ignoring faint hazes. For broth microdilution, determine the MIC as the lowest concentration with no visible growth.

Experimental Protocols

Broth Microdilution MIC Protocol
  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). If required for the test organism, supplement the broth with 25 µg/mL Glucose-6-Phosphate. The final volume in each well of a 96-well microtiter plate should be 50 µL.

  • Prepare Inoculum: From a pure culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution MIC Protocol
  • Prepare Agar Plates: Prepare a series of Mueller-Hinton Agar plates containing two-fold serial dilutions of this compound. If required, supplement the agar with 25 µg/mL Glucose-6-Phosphate before pouring the plates. Also, prepare a drug-free growth control plate.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum-replicating apparatus, spot a standardized amount of the bacterial suspension onto the surface of each agar plate. Allow the spots to dry completely before inverting the plates for incubation.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits colony formation. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

Fosmidomycin_Pathway cluster_pathway Non-mevalonate Pathway (MEP/DOXP) cluster_transport Bacterial Cell Membrane Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (ispC) CDP_ME CDP_ME MEP->CDP_ME IspD ... ... CDP_ME->... Isoprenoids Isoprenoids ...->Isoprenoids This compound This compound DXR DXR This compound->DXR Inhibition GlpT GlpT Transporter Fosmidomycin_int This compound (intracellular) GlpT->Fosmidomycin_int Uptake UhpT UhpT Transporter UhpT->Fosmidomycin_int Uptake Fosmidomycin_ext This compound (extracellular) Fosmidomycin_ext->GlpT Fosmidomycin_ext->UhpT G6P Glucose-6-Phosphate G6P->UhpT Induces

Caption: this compound's mechanism of action and uptake pathways.

Troubleshooting_Workflow Start Inconsistent this compound Susceptibility Results Check_Media Review Media Composition (Mueller-Hinton, G6P) Start->Check_Media Check_Inoculum Verify Inoculum Density (0.5 McFarland) Check_Media->Check_Inoculum Correct Correct_Media Prepare fresh, standardized media. Add G6P if appropriate. Check_Media->Correct_Media Incorrect Check_Method Evaluate Testing Method (AD, BMD, Disk) Check_Inoculum->Check_Method Correct Correct_Inoculum Re-standardize inoculum. Check_Inoculum->Correct_Inoculum Incorrect Check_QC Assess QC Strain Results Check_Method->Check_QC Consistent with reference method Confirm_Method Confirm results with Agar Dilution if necessary. Check_Method->Confirm_Method Discrepant Investigate_QC Troubleshoot QC failure: - New QC stock - New reagent lots Check_QC->Investigate_QC Out of Range End Consistent Results Check_QC->End In Range Correct_Media->Check_Inoculum Correct_Inoculum->Check_Method Confirm_Method->Check_QC Investigate_QC->Start

Caption: A troubleshooting workflow for inconsistent results.

References

Technical Support Center: Investigating Fosmidomycin Resistance in Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying mutations that confer resistance to Fosmidomycin (B1218577), a potent inhibitor of the methylerythritol phosphate (B84403) (MEP) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1] This enzyme catalyzes the second committed step in the MEP pathway for isoprenoid biosynthesis, a pathway essential for many bacteria, parasites like Plasmodium falciparum, and plants, but absent in humans.[1] this compound acts as a competitive inhibitor of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DOXP).

Q2: We've isolated a this compound-resistant strain, but sequencing of the dxr (IspC) gene revealed no mutations. What are other likely resistance mechanisms?

A2: If the target enzyme DXR is wild-type, the most common mechanism of this compound resistance is impaired uptake of the drug. This compound enters the bacterial cell primarily through the glycerol-3-phosphate transporter, encoded by the glpT gene. Mutations, insertions, or deletions that inactivate or reduce the expression of glpT are a frequent cause of resistance. It is highly recommended to sequence the glpT gene in such cases. Another, less common, mechanism could be the presence of efflux pumps that actively remove the drug from the cell.

Q3: We have identified a mutation in the dxr gene of our resistant strain. How does this mutation lead to resistance?

A3: Mutations in the dxr gene typically confer resistance by altering the active site of the DXR enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby requiring a higher concentration of the drug to achieve the same level of inhibition. For example, the S222T mutation in E. coli DXR significantly decreases the enzyme's affinity for this compound.[2]

Q4: Does the development of resistance through target-site mutations in DXR affect the enzyme's catalytic efficiency?

A4: Yes, there can be a fitness cost associated with resistance mutations. While a mutation may decrease the binding of this compound, it can also impact the binding of the natural substrate, DOXP. For instance, the this compound-resistant S222T mutant of E. coli DXR exhibits a significantly higher Km for DOXP compared to the wild-type enzyme, indicating a lower affinity for its substrate.[2] This can result in reduced overall catalytic efficiency (kcat/Km), which may be detrimental to the organism in an environment without the antibiotic.

Q5: What is a typical frequency for the emergence of this compound resistance in vitro?

A5: The frequency of resistance can vary depending on the organism and experimental conditions. In E. coli, resistance due to mutations in transport systems like glpT can arise at a relatively high frequency, in the range of 10-7 to 10-8.[3] Resistance due to mutations in the target enzyme, DXR, is generally considered to be less frequent.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound
  • Possible Cause 1: Inconsistent Cell Density.

    • Solution: Ensure that the starting inoculum for each experiment has a consistent and standardized cell density (e.g., measured by OD600). Variations in the number of cells can significantly affect the apparent IC50 value.

  • Possible Cause 2: Variability in Media Composition.

    • Solution: The uptake of this compound is dependent on the GlpT transporter. Components in the growth medium could potentially interfere with this transport. Use a consistent, defined medium for all experiments.

  • Possible Cause 3: Instability of this compound.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution (typically at -20°C or below) to prevent degradation.

  • Possible Cause 4: Inaccurate Pipetting.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions, to ensure accurate drug concentrations.

Problem 2: Difficulty in Amplifying dxr or glpT Genes for Sequencing
  • Possible Cause 1: Suboptimal PCR Conditions.

    • Solution: Optimize the PCR parameters, including the annealing temperature (try a gradient PCR), extension time, and MgCl2 concentration. Ensure the use of a high-fidelity DNA polymerase to minimize PCR-induced errors.

  • Possible Cause 2: Poor Primer Design.

    • Solution: Design new primers that are specific to the target gene and have appropriate melting temperatures. Check for potential secondary structures or primer-dimer formation using primer design software. Ensure the primers flank the entire coding sequence of the gene.

  • Possible Cause 3: Degraded Genomic DNA.

    • Solution: Extract fresh, high-quality genomic DNA from a recent culture of the resistant strain. Assess the integrity of the DNA on an agarose (B213101) gel before proceeding with PCR.

Problem 3: DXR/IspC Enzyme Assay Shows No or Low Activity
  • Possible Cause 1: Inactive Enzyme.

    • Solution: Ensure that the purified DXR enzyme has been stored correctly (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Verify the protein concentration and purity using methods like SDS-PAGE and a Bradford assay.

  • Possible Cause 2: Missing or Suboptimal Cofactors.

    • Solution: The DXR enzyme requires NADPH as a cofactor and a divalent cation, typically Mg2+ or Mn2+, for its activity. Ensure that both are present in the assay buffer at their optimal concentrations.

  • Possible Cause 3: Incorrect Assay Buffer Conditions.

    • Solution: Verify that the pH of the assay buffer is within the optimal range for the enzyme (typically around pH 7.5-8.0).

  • Possible Cause 4: Substrate Degradation.

    • Solution: The substrate, DOXP, can be unstable. Use freshly prepared or properly stored aliquots for your assays.

Quantitative Data

The following table summarizes key kinetic and inhibitory parameters for wild-type and a known this compound-resistant mutant of E. coli DXR. This data is crucial for understanding the trade-offs between resistance and enzymatic function.

ParameterE. coli DXR (Wild-Type)E. coli DXR (S222T Mutant)Fold ChangeReference
This compound IC50 (nM) 341,100~32x increase[2]
FR900098 IC50 (nM) 24890~37x increase[2]
This compound Ki (nM) 11730~66x increase[2]
DOXP Km (µM) 35110~3.1x increase[2]
kcat (s-1) 1.10.8~1.4x decrease[2]
kcat/Km (M-1s-1) 3.1 x 1040.7 x 104~4.4x decrease[2]

Experimental Protocols

Protocol 1: Generation of Spontaneous this compound-Resistant Mutants
  • Inoculum Preparation: Grow a culture of the wild-type bacterial strain overnight in a suitable liquid medium (e.g., LB broth).

  • Plating: Spread a high density of cells (e.g., 108 to 109 CFU) onto agar (B569324) plates containing a selective concentration of this compound. The concentration should be 2-4 times the Minimum Inhibitory Concentration (MIC) for the wild-type strain.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.

  • Colony Selection: Pick individual colonies that appear on the selective plates. These are potential this compound-resistant mutants.

  • Resistance Confirmation: Streak each selected colony onto a fresh agar plate with the same selective concentration of this compound to confirm the resistance phenotype. Also, streak onto a non-selective plate to ensure viability.

  • MIC Determination: Perform a standard MIC assay for the confirmed resistant mutants to quantify the level of resistance compared to the wild-type strain.

  • Genomic DNA Extraction: Grow a liquid culture of each confirmed mutant and extract genomic DNA for subsequent gene sequencing.

Protocol 2: DXR/IspC Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 25 mM MgCl2.

    • NADPH Stock Solution: 10 mM in water.

    • DOXP Stock Solution: 10 mM in water.

    • Purified DXR Enzyme: Diluted to a working concentration (e.g., 0.5-1 µM) in assay buffer.

  • Assay Setup (for a 100 µL final volume in a 96-well plate or cuvette):

    • Add assay buffer to the desired final volume.

    • Add NADPH to a final concentration of 150-200 µM.

    • Add the purified DXR enzyme.

    • If testing for inhibition, add the desired concentration of this compound and pre-incubate with the enzyme for 5-10 minutes at room temperature.

  • Initiate Reaction: Add DOXP to a final concentration that is at or above the Km (e.g., 50-150 µM) to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer or plate reader at a constant temperature (e.g., 37°C). Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADPH oxidation is directly proportional to the DXR activity.

Protocol 3: Sequencing of dxr and glpT Genes
  • Primer Design: Design PCR primers that flank the entire open reading frame of the dxr and glpT genes from the organism of interest.

  • PCR Amplification:

    • Set up a PCR reaction using genomic DNA from both the wild-type and the resistant mutant as templates.

    • Use a high-fidelity DNA polymerase to minimize errors.

    • Perform PCR with optimized cycling conditions.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size of the amplicons. Purify the DNA fragments from the gel or directly from the PCR reaction using a commercial kit.

  • Sanger Sequencing: Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing. It is advisable to sequence with both primers for full coverage and confirmation.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutant with the wild-type sequence using sequence alignment software (e.g., BLAST, ClustalW).

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain's sequence.

    • Translate the nucleotide sequence to the amino acid sequence to determine if any identified mutations result in a change in the protein.

Visualizations

MEP_Pathway_Inhibition cluster_pathway MEP Pathway cluster_inhibition Inhibition G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR (IspC) Isoprenoids Isoprenoids MEP->Isoprenoids ... This compound This compound DXR_node DXR (IspC) This compound->DXR_node Inhibits

Caption: Inhibition of the MEP pathway by this compound.

Experimental_Workflow start Start with Wild-Type Strain step1 Generate Resistant Mutants (this compound Selection) start->step1 step2 Confirm Resistance (MIC Testing) step1->step2 step3 Isolate Genomic DNA step2->step3 step4 Sequence dxr (IspC) Gene step3->step4 decision1 Mutation in dxr? step4->decision1 step5 Characterize Mutant DXR Enzyme (Kinetics, IC50) decision1->step5 Yes step6 Sequence glpT Gene decision1->step6 No end_dxr Target-based Resistance step5->end_dxr decision2 Mutation in glpT? step6->decision2 end_glpt Uptake-based Resistance decision2->end_glpt Yes

Caption: Workflow for identifying this compound resistance mutations.

Resistance_Logic cluster_mutations Potential Mutations This compound This compound GlpT GlpT Transporter This compound->GlpT Uptake DXR DXR (IspC) Enzyme GlpT->DXR Inhibition Cell Bacterial Cell Resistance Resistance mut_glpt Mutation in glpT mut_glpt->GlpT Inactivates mut_glpt->Resistance mut_dxr Mutation in dxr mut_dxr->DXR Reduces Binding mut_dxr->Resistance

Caption: Logical relationships in this compound resistance.

References

Technical Support Center: Enhancing Fosmidomycin Efficacy by Targeting Bacterial Efflux

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming bacterial resistance to this compound, with a focus on reducing its efflux from bacterial cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic that inhibits the non-mevalonate pathway (MEP) of isoprenoid biosynthesis, a pathway essential for many bacteria but absent in humans. It specifically targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr).[1][2]

Q2: My bacterial culture is showing resistance to this compound. What are the common resistance mechanisms?

A2: Bacterial resistance to this compound can arise through several mechanisms:

  • Reduced Uptake: Mutations in the glycerol-3-phosphate transporter (GlpT) can impair the entry of this compound into the bacterial cell.[3]

  • Target Modification: Mutations in the dxr gene, which encodes the drug's target enzyme, can reduce the binding affinity of this compound, rendering it less effective. A notable example is the S222T mutation in E. coli Dxr, which confers a 10-fold increase in resistance.[4]

  • Active Efflux: Bacteria can actively pump this compound out of the cell using efflux pumps. In E. coli, a specific this compound resistance gene (fsr) has been identified, which encodes an efflux pump of the Major Facilitator Superfamily (MFS) and can increase resistance by over 30-fold.[3]

Q3: What is the Fsr efflux pump and which bacteria express it?

A3: The fsr gene encodes a this compound-specific efflux pump belonging to the Major Facilitator Superfamily (MFS) of transporters. It was first identified in Escherichia coli. Upregulation of the fsr gene has been observed in Burkholderia multivorans and Burkholderia cepacia during treatment with this compound, suggesting it is a key resistance determinant in these opportunistic pathogens.[5]

Q4: Are there known inhibitors for the Fsr efflux pump?

A4: Currently, there are no inhibitors that have been specifically developed and validated for the Fsr efflux pump. However, since Fsr belongs to the MFS family of transporters, general MFS pump inhibitors could be investigated for their potential to block this compound efflux. Natural compounds like berberine (B55584) and piperine (B192125) have shown inhibitory activity against other MFS pumps, such as NorA in Staphylococcus aureus.[6][7] Further research is needed to determine their effectiveness against Fsr.

Troubleshooting Guides

Problem: this compound shows a high Minimum Inhibitory Concentration (MIC) against my bacterial strain.

This guide will walk you through the steps to determine if efflux is the cause of the high MIC and how to potentially overcome it.

Step 1: Confirm the Resistance Mechanism

It is crucial to first determine if the observed resistance is due to efflux or other mechanisms like reduced uptake or target modification.

  • Workflow for Investigating this compound Resistance:

    G start High this compound MIC Observed mic_epi Determine MIC with and without a general MFS Efflux Pump Inhibitor (EPI) (e.g., Berberine, Piperine) start->mic_epi mic_compare Compare MICs mic_epi->mic_compare sequence_glpt Sequence glpT gene for mutations mic_compare->sequence_glpt No significant MIC reduction conclusion_efflux Conclusion: Efflux is a likely resistance mechanism mic_compare->conclusion_efflux Significant MIC reduction efflux_assay Perform Ethidium Bromide Efflux Assay with EPI knockout Create fsr knockout mutant (if fsr gene is present) efflux_assay->knockout mic_knockout Determine MIC in WT vs. fsr-mutant knockout->mic_knockout sequence_dxr Sequence dxr gene for mutations sequence_glpt->sequence_dxr conclusion_other Conclusion: Resistance likely due to reduced uptake or target site mutation sequence_dxr->conclusion_other conclusion_efflux->efflux_assay

    Caption: Workflow for troubleshooting high this compound MIC.

Step 2: Potentiate this compound Activity with a Synergistic Agent

Combining this compound with another antibiotic can overcome resistance and enhance its efficacy. A checkerboard assay is the standard method to quantify synergy.

  • Synergistic Combinations: this compound has shown synergistic activity with various antibiotics against different bacterial species.

Combination PartnerTarget Organism(s)Observed Effect
Clindamycin (B1669177) Plasmodium falciparumPotent in vitro synergistic activity.[1][2]
Colistin (B93849) Burkholderia multivoransReduced the MIC of colistin by up to 64-fold.[3]
Penicillins & Cephalosporins EnterobacteriaceaeSynergy found for 37% to 52% of isolates tested.[8]
Trimethoprim EnterobacteriaceaeSynergy found against 55% of bacteria isolated.[8]

Step 3: Inhibit the Efflux Pump

If efflux is confirmed as a resistance mechanism, using an efflux pump inhibitor (EPI) can restore this compound's activity.

  • Potential MFS Efflux Pump Inhibitors:

InhibitorSourceNotes
Berberine Plant alkaloidKnown to inhibit the NorA MFS pump in S. aureus. Its effect on Fsr is not yet determined.[7]
Piperine From Piper nigrumHas shown to inhibit the MdeA efflux pump in S. aureus and MexAB-OprM in P. aeruginosa.[6][9]
Reserpine Plant alkaloidA well-known, broad-spectrum EPI, but often associated with toxicity.[10]
Verapamil SyntheticA calcium channel blocker that also has efflux pump inhibitory activity.[11][12][13]
  • Expected Outcome of EPI on this compound MIC:

Bacterial StrainTreatmentExpected Fold Reduction in MIC
Strain overexpressing fsrThis compound + effective EPI≥4-fold
Wild-type strainThis compound + effective EPI2 to 4-fold
fsr knockout strainThis compound + effective EPINo significant change

Step 4: Genetically Ablate the Efflux Pump

For a definitive confirmation of the role of an efflux pump, creating a gene knockout is the gold standard. The lambda red recombinase system is a common method for this in E. coli.

  • Impact of fsr Gene on this compound Resistance:

StrainGenotypeRelative this compound Resistance
E. coliWild-typeBaseline
E. coliOverexpressing fsr>30-fold increase compared to wild-type.[3]
E. colifsr knockoutExpected to have increased susceptibility.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

  • Plate Setup:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[16]

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[14]

    • Include a growth control well (bacteria in MHB without antibiotic).

    • Incubate the plate at 37°C for 16-20 hours.[17]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a potential synergistic agent.

  • Checkerboard Assay Principle:

    Caption: Schematic of a checkerboard assay setup.

  • Plate Preparation:

    • In a 96-well plate, serially dilute this compound (Drug A) horizontally and the second antibiotic (Drug B) vertically.[19]

    • This creates a matrix of wells, each with a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation of FIC Index: [19][20]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This is a common fluorometric method to measure efflux pump activity.

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Loading with EtBr:

    • Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 1-2 µg/mL).

    • To maximize loading, you can de-energize the cells by adding a proton motive force inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or by incubating on ice.

  • Initiating Efflux:

    • After an incubation period to allow EtBr to accumulate, wash the cells to remove external EtBr.

    • Resuspend the cells in buffer.

    • Initiate efflux by adding an energy source, such as glucose.

  • Measuring Fluorescence:

    • Monitor the decrease in fluorescence over time using a fluorometer. EtBr fluoresces more when intercalated with DNA inside the cell. As it is pumped out, the fluorescence decreases.

    • The rate of fluorescence decrease is proportional to the efflux pump activity.

    • To test the effect of an EPI, perform the assay in the presence and absence of the inhibitor. A slower rate of fluorescence decrease in the presence of the EPI indicates inhibition of efflux.

Protocol 4: Gene Knockout using Lambda Red Recombineering

This protocol provides a general overview for creating a gene knockout (e.g., fsr) in E. coli.

  • Preparation of the Recombineering Strain:

    • Introduce a plasmid carrying the lambda red genes (e.g., pKD46) into the target E. coli strain. This plasmid is often temperature-sensitive, so grow the cells at 30°C.[21]

  • Generation of the Deletion Cassette:

    • PCR-amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4) using primers that have tails with 40-50 bp of homology to the regions flanking the gene to be deleted (fsr).[22]

  • Induction and Transformation:

    • Grow the E. coli strain containing the lambda red plasmid at 30°C.

    • Induce the expression of the lambda red proteins, typically by adding L-arabinose.[22]

    • Make the cells electrocompetent.

    • Electroporate the purified PCR product (the deletion cassette) into the induced cells.[22]

  • Selection and Verification:

    • Plate the transformed cells on agar (B569324) containing the antibiotic corresponding to the resistance cassette at 37°C (the non-permissive temperature for the lambda red plasmid).

    • Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR and DNA sequencing.

  • Curing the Resistance Cassette (Optional):

    • The resistance cassette is often flanked by FRT sites and can be removed by expressing a FLP recombinase, leaving a "scarless" deletion. This can be achieved by introducing another plasmid, such as pCP20.

References

Technical Support Center: Assessing the Cytotoxicity of Fosmidomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmidomycin (B1218577) derivatives. The information is designed to help address specific issues that may be encountered during the in vitro assessment of cytotoxicity in various cell lines.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in mammalian cell lines, but the parent compound, this compound, is known to have low toxicity. What could be the reason for this discrepancy?

A1: this compound's low cytotoxicity in mammalian cells is attributed to the absence of its target, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, in humans.[1] If your this compound derivative is exhibiting significant cytotoxicity, it is likely due to one or more of the following factors:

  • Off-Target Effects: The chemical modifications made to the this compound scaffold may have introduced interactions with novel targets within the mammalian cells, leading to cytotoxicity through mechanisms unrelated to the MEP pathway.

  • Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, which is a common cause of off-target cytotoxicity.[2][3] This can be assessed using specific assays that measure mitochondrial membrane potential or oxygen consumption.

  • Compound Instability: The derivative might be unstable in the cell culture medium, degrading into a more toxic substance.[4][5]

  • Cellular Uptake Differences: Modifications to improve cell permeability in target organisms might also enhance uptake in mammalian cells, leading to higher intracellular concentrations and potential toxicity.[6]

Q2: I am observing inconsistent IC50 values for my this compound derivative across different experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cytotoxicity testing. For this compound derivatives, consider these potential sources of variability:

  • Cellular Uptake Variability: The efficiency of cellular uptake can vary between experiments, influenced by cell density, passage number, and subtle changes in media composition. As this compound and its analogs can have poor permeability, this is a critical factor.[1]

  • Compound Stability: The stability of your derivative in cell culture media can impact its effective concentration over the course of the experiment. It is advisable to assess the stability of your compound under your specific experimental conditions.[4]

  • Assay Interference: Phosphonate compounds can potentially interfere with the reagents used in common cytotoxicity assays. It is crucial to run appropriate controls to rule out any direct interaction between your compound and the assay components.

  • General Assay Variability: Factors such as inconsistent cell seeding, pipetting errors, and plate edge effects can contribute to variability.[7]

Q3: Could my this compound derivative be interfering with the cytotoxicity assay itself? How can I check for this?

A3: Yes, it is possible for compounds to interfere with cytotoxicity assays, leading to either an overestimation or underestimation of cell viability.[8] For tetrazolium-based assays like MTT, XTT, and WST, a compound with reducing properties could convert the dye to its colored formazan (B1609692) product non-enzymatically. Conversely, a compound that inhibits the reductase enzymes involved in formazan production could lead to an apparent increase in cytotoxicity.

To test for assay interference, you should include the following controls in your experiment:

  • Compound in Media (No Cells): Add your this compound derivative to the cell culture medium in the absence of cells. If you observe a color change in an MTT/XTT/WST assay or a signal in an LDH assay, it indicates direct interference.

  • Killed-Cell Control: Treat cells with a potent cytotoxic agent to induce maximal cell death. Then, add your this compound derivative. This will help determine if your compound interferes with the signal generated from dead cells.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity

Symptoms:

  • The IC50 value of the this compound derivative is much lower than anticipated.

  • Significant cell death is observed at concentrations where the parent compound is non-toxic.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Off-Target Effects - Perform target deconvolution studies to identify potential off-target interactions.- Use a panel of cell lines from different tissues to assess selectivity.- Investigate common toxicity pathways, such as mitochondrial dysfunction or induction of apoptosis, using specific assays (e.g., JC-1 for mitochondrial membrane potential, Annexin V/PI for apoptosis).
Compound Instability/Degradation - Assess the stability of the derivative in cell culture medium over the time course of the experiment using methods like HPLC.[4]- If the compound is unstable, consider reducing the incubation time or preparing fresh dilutions immediately before use.
Enhanced Cellular Uptake - Compare the cytotoxicity in cell lines with known differences in transporter expression that might be relevant for your derivative's chemical class.- If the derivative was designed to be more lipophilic, this could lead to higher intracellular accumulation.[6]
Problem 2: High Variability Between Replicates

Symptoms:

  • Large standard deviations in absorbance/fluorescence readings within the same treatment group.

  • Poorly reproducible dose-response curves.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and be consistent with your technique.- Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[7]
Compound Precipitation - Visually inspect the wells under a microscope after adding the compound to check for precipitates.- Determine the solubility of your derivative in the final culture medium.- If solubility is an issue, consider using a different solvent or reducing the final concentration.
Pipetting Errors - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.
Problem 3: No or Low Cytotoxicity Observed

Symptoms:

  • The this compound derivative does not show a dose-dependent cytotoxic effect, even at high concentrations.

  • The IC50 value cannot be determined.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Cellular Permeability - The derivative may not be efficiently entering the cells. Consider synthesizing more lipophilic analogs or prodrug versions.[1]- Use cell lines known to have high expression of relevant uptake transporters if any are predicted for your compound class.
Compound Inactivation - The derivative may be metabolized by the cells into an inactive form.- The compound may bind to components in the serum, reducing its effective concentration. Consider performing the assay in serum-free or low-serum medium for a short duration.
Incorrect Assay Choice - The chosen assay may not be sensitive enough or may not be measuring the relevant cell death pathway. Consider using a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis).

Data Presentation

Table 1: Example IC50 Values of this compound Derivatives in Various Cell Lines (48h Exposure)

CompoundCell LineCancer TypeIC50 (µM) ± SD
This compoundA549Lung Carcinoma>1000
Derivative AA549Lung Carcinoma75.2 ± 8.1
Derivative BA549Lung Carcinoma15.6 ± 2.3
This compoundMCF-7Breast Adenocarcinoma>1000
Derivative AMCF-7Breast Adenocarcinoma98.5 ± 10.4
Derivative BMCF-7Breast Adenocarcinoma22.1 ± 3.5

Table 2: Example LDH Release in Response to this compound Derivatives (10 µM) after 24h Exposure

Cell LineSpontaneous Release (%)Maximum Release (%)This compound Treated (%)Derivative A Treated (%)Derivative B Treated (%)
A5499.8 ± 1.110010.2 ± 1.518.7 ± 2.945.6 ± 5.8
MCF-77.5 ± 0.81008.1 ± 1.215.4 ± 2.138.9 ± 4.7

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-cell controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound Derivatives seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate assay_choice Choose Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity other Other Assays assay_choice->other read_plate Read Plate mtt->read_plate ldh->read_plate other->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A generalized workflow for assessing the cytotoxicity of this compound derivatives.

troubleshooting_logic start Unexpected Cytotoxicity Result high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity low_cytotoxicity Low/No Cytotoxicity? high_cytotoxicity->low_cytotoxicity No off_target Check Off-Target Effects high_cytotoxicity->off_target Yes variability High Variability? low_cytotoxicity->variability No uptake Investigate Cellular Uptake low_cytotoxicity->uptake Yes seeding Optimize Cell Seeding variability->seeding Yes instability Assess Compound Stability off_target->instability inactivation Check Compound Inactivation uptake->inactivation precipitation Check for Precipitation seeding->precipitation

Caption: A logical flowchart for troubleshooting common issues in cytotoxicity assays.

mep_pathway_context cluster_pathogen Pathogen Cell cluster_mammalian Mammalian Cell MEP_pathway MEP Pathway (Isoprenoid Synthesis) Viability_pathogen Pathogen Viability MEP_pathway->Viability_pathogen This compound This compound & Derivatives DXR DXR Enzyme This compound->DXR Inhibits DXR->MEP_pathway Essential for MVA_pathway Mevalonate Pathway (Isoprenoid Synthesis) Viability_mammalian Cell Viability MVA_pathway->Viability_mammalian No_MEP MEP Pathway Absent Off_Target Potential Off-Targets (e.g., Mitochondria) Off_Target->Viability_mammalian Affects Fosmidomycin_deriv This compound Derivatives Fosmidomycin_deriv->Off_Target May interact with

Caption: The differential targeting of this compound in pathogen versus mammalian cells.

References

Validation & Comparative

Validating DXR as the Primary Target of Fosmidomycin in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR) as the primary target of the antibiotic Fosmidomycin (B1218577) in Mycobacterium tuberculosis. It compares the enzymatic inhibition by this compound with its limited whole-cell efficacy and explores alternative strategies, such as the development of lipophilic analogs, to overcome these limitations. Experimental data, detailed protocols, and pathway and workflow visualizations are presented to support the discussion.

Executive Summary

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in Mycobacterium tuberculosis and is absent in humans, making it an attractive target for novel anti-tuberculosis drugs.[1][2][3][4] this compound, a potent inhibitor of DXR, the second enzyme in this pathway, has been investigated as a potential therapeutic.[1][2] While it effectively inhibits the recombinant M. tuberculosis DXR enzyme, its whole-cell activity is limited due to the bacterium's intrinsic resistance.[5][6] This resistance is primarily attributed to poor uptake of the hydrophilic this compound molecule across the lipophilic mycobacterial cell wall and the absence of a suitable transporter.[5][7] Research efforts are now focused on developing modified this compound analogs with improved cell penetration to exploit the validated potential of DXR as a drug target.

Comparative Analysis of DXR Inhibition and Whole-Cell Activity

The following table summarizes the key quantitative data comparing the in-vitro activity of this compound against the DXR enzyme and its whole-cell activity against M. tuberculosis. It also includes data for a more potent analog to highlight the potential of chemical modifications.

CompoundTargetAssay TypeIC50 (μM)Whole-Cell MIC (μM) against M. tuberculosisKey Findings
This compound M. tuberculosis DXREnzymatic Inhibition0.079[8]>128[6]Potent enzymatic inhibitor but lacks whole-cell activity due to poor uptake.[5][6][7]
FR900098 M. tuberculosis DXREnzymatic InhibitionNot explicitly found for Mtb DXR, but is a known potent DXR inhibitor.>128[6]Similar to this compound, potent on the enzyme but poor whole-cell activity.[9][10]
Compound 8 (diethyl ester of a bisubstrate inhibitor) M. tuberculosis DXREnzymatic Inhibition17.8[9][10]Inhibits Mtb growth[9][10]A lipophilic analog designed to improve cell penetration shows whole-cell activity.[9][10]

Experimental Protocols

This section details the methodologies used to validate DXR as the target of this compound and to assess the efficacy of its analogs.

DXR Enzymatic Assay

This protocol is used to determine the in-vitro inhibitory activity of compounds against the DXR enzyme.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against recombinant DXR.

  • Principle: The assay measures the consumption of NADPH, a cofactor in the DXR-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.

  • Procedure:

    • Recombinant M. tuberculosis DXR is purified.

    • The reaction mixture is prepared containing buffer, the DXR enzyme, NADPH, and the substrate 1-deoxy-D-xylulose 5-phosphate (DXP).

    • The test compound (e.g., this compound) is added at varying concentrations.

    • The reaction is initiated by the addition of DXP.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value. A high-throughput screening adaptation of this assay couples DXR to its upstream enzyme, DXP synthase (Dxs), to generate the substrate in situ.[8]

Whole-Cell Activity Assay (MIC Determination)

This protocol assesses the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

  • Objective: To determine the lowest concentration of a compound that prevents visible growth of M. tuberculosis.

  • Principle: Mycobacterial cultures are exposed to serial dilutions of the test compound, and growth is monitored.

  • Procedure:

    • M. tuberculosis is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9).

    • The test compound is serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a defined period (typically 7-14 days).

    • Bacterial growth is assessed visually or by using a growth indicator dye (e.g., Resazurin).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Target Essentiality Studies

Genetic methods are employed to confirm that the target enzyme is essential for the survival of M. tuberculosis.

  • Objective: To demonstrate that the dxr gene is essential for the viability of M. tuberculosis.

  • Principle: Attempts are made to delete the chromosomal copy of the dxr gene. The inability to do so without providing a second functional copy of the gene confirms its essentiality.

  • Procedure:

    • A gene deletion vector is constructed containing flanking regions of the dxr gene but lacking the gene itself.

    • This vector is introduced into M. tuberculosis.

    • Homologous recombination is induced to replace the chromosomal copy of dxr with the deleted version.

    • The inability to obtain viable colonies unless a second, functional copy of the dxr gene is provided (e.g., on an integrating plasmid) demonstrates that dxr is an essential gene.[5][11]

Visualizing the MEP Pathway and Target Validation Workflow

The following diagrams illustrate the MEP pathway and the logical workflow for validating DXR as a drug target.

MEP_Pathway cluster_MEP MEP Pathway in M. tuberculosis Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate Pyruvate->DXP Dxs G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) Target of this compound Isoprenoids Isoprenoids MEP->Isoprenoids ... (subsequent enzymes) This compound This compound This compound->DXP Inhibits

Caption: The MEP pathway in M. tuberculosis, highlighting DXR as the target of this compound.

Target_Validation_Workflow cluster_workflow DXR Target Validation Workflow Identify_Pathway Identify Essential Pathway (MEP Pathway) Select_Target Select Enzyme Target (DXR) Identify_Pathway->Select_Target Enzyme_Assay In vitro Enzymatic Assay (this compound inhibits DXR) Select_Target->Enzyme_Assay Target_Essentiality Confirm Target Essentiality (dxr is essential) Select_Target->Target_Essentiality Whole_Cell_Assay Whole-Cell Activity Assay (this compound inactive against Mtb) Enzyme_Assay->Whole_Cell_Assay Validation DXR Validated as Primary Target Enzyme_Assay->Validation Uptake_Study Analyze Drug Uptake (Poor uptake identified) Whole_Cell_Assay->Uptake_Study Discrepancy Analog_Design Design Analogs with Improved Uptake Uptake_Study->Analog_Design Target_Essentiality->Validation Analog_Testing Test Analogs (Whole-cell activity observed) Analog_Design->Analog_Testing Analog_Testing->Validation Confirms Targetability

Caption: Logical workflow for the validation of DXR as a drug target for M. tuberculosis.

Conclusion

The body of evidence strongly supports DXR as the primary and essential target of this compound in Mycobacterium tuberculosis. The discrepancy between the potent in-vitro inhibition of the DXR enzyme and the poor whole-cell activity of this compound is well-explained by the bacterium's lack of an appropriate uptake mechanism for this hydrophilic compound. The demonstration that lipophilic analogs of this compound can inhibit the growth of M. tuberculosis further validates DXR as a promising target for the development of novel anti-tuberculosis therapeutics. Future drug discovery efforts should focus on designing DXR inhibitors with physicochemical properties that allow for efficient penetration of the mycobacterial cell wall.

References

A Comparative Analysis of Fosmidomycin and Artemisinin Efficacy in Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial agents Fosmidomycin and Artemisinin (B1665778). The following sections detail their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and outline the experimental protocols used in these evaluations.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum. This has spurred the search for novel antimalarial agents with unique mechanisms of action. Two such drugs that have been the focus of extensive research are this compound and Artemisinin. Artemisinin and its derivatives are the cornerstone of current malaria treatment, known for their rapid parasite clearance. This compound, an antibiotic, targets a distinct metabolic pathway in the parasite, making it a promising candidate for combination therapy, particularly in the face of growing artemisinin resistance. This guide offers a comparative overview of their efficacy, supported by experimental data.

Mechanisms of Action

This compound and Artemisinin exhibit distinct mechanisms of action, targeting different essential pathways for parasite survival.

This compound specifically inhibits the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is crucial for the synthesis of essential molecules for the parasite's survival but is absent in humans, providing a selective target.[1][2]

Artemisinin and its derivatives possess an endoperoxide bridge that is essential for their antimalarial activity.[3][4] The activation of this bridge is thought to be initiated by intraparasitic heme-iron, leading to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates.[3][4][5] These reactive species then damage parasite proteins and other macromolecules, leading to parasite death.[4][5] Artemisinin primarily targets the asexual blood stages of the parasite.[6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and Artemisinin from various in vitro and clinical studies. It is important to note that direct head-to-head comparative studies of these drugs as monotherapies are limited. Much of the available data comes from studies evaluating their use in combination therapies.

Table 1: In Vitro Efficacy against Plasmodium falciparum
DrugStrain(s)IC50 (nM)Reference
Dihydroartemisinin K1 (chloroquine-resistant)1.6 (median)[7]
G112 (chloroquine-sensitive)2.5 (median)[7]
This compound K1 (chloroquine-resistant)1347 (median)[7]
G112 (chloroquine-sensitive)786 (median)[7]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. A lower IC50 value indicates higher potency.

Table 2: Clinical Efficacy of this compound-Artesunate Combination Therapy in Children with Uncomplicated P. falciparum Malaria
Parameter3-Day RegimenReference
Number of Patients 10[8]
Day 28 Cure Rate 100%[8]
Parasite Clearance Time (geometric mean) 24 hours[8]
Fever Clearance Time (geometric mean) 15 hours[8]
Table 3: Clinical Efficacy of this compound Monotherapy
PopulationDay 28 Cure RateParasite Clearance Time (h)Fever Clearance Time (h)Reference
African Children (6 trials) 85% (95% CI: 71-98%)3930[9]
Adults (4 cohorts) 70% (95% CI: 40-100%)4942[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of standard experimental protocols for in vitro and in vivo assessment of antimalarial drugs.

In Vitro Schizont Maturation Inhibition Assay

This assay is a common method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes.

  • Drug Preparation: The test compounds (this compound, Artemisinin derivatives) are serially diluted to various concentrations.

  • Assay Setup: Synchronized ring-stage parasites are exposed to the different drug concentrations in 96-well plates.

  • Incubation: The plates are incubated for a duration that allows for the maturation of the parasites into schizonts in the drug-free control wells (typically 24-48 hours).

  • Assessment of Inhibition: Parasite growth inhibition is assessed by microscopy (counting the number of schizonts), by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine, or by using fluorescent dyes that bind to parasite DNA.

  • Data Analysis: The drug concentration that inhibits schizont maturation by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vivo 4-Day Suppressive Test (Peter's Test) in Murine Malaria Model

This is a standard in vivo test to evaluate the efficacy of antimalarial compounds in a mouse model.

  • Animal Model: Typically, Swiss albino or other susceptible mouse strains are used.

  • Parasite Inoculation: Mice are infected with a specific strain of rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration: The test compounds are administered to the mice, usually starting a few hours after infection and continuing for four consecutive days. Different dose levels are tested. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Monitoring Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Assessment: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined.

  • Survival Monitoring: The survival of the mice in each group is monitored for a set period (e.g., 30 days) to assess the curative potential of the compound.

Mandatory Visualization

Signaling Pathways

Antimalarial Drug Mechanisms Mechanisms of Action of this compound and Artemisinin cluster_this compound This compound Pathway cluster_artemisinin Artemisinin Pathway This compound This compound DXR DOXP Reductoisomerase This compound->DXR inhibits Isoprenoid_Biosynthesis Isoprenoid Biosynthesis (Non-mevalonate pathway) DXR->Isoprenoid_Biosynthesis catalyzes Parasite_Survival Parasite_Survival Isoprenoid_Biosynthesis->Parasite_Survival essential for Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Endoperoxide bridge cleavage) Artemisinin->Activated_Artemisinin activated by Heme-iron ROS_Generation Reactive Oxygen Species (ROS) & Free Radicals Activated_Artemisinin->ROS_Generation leads to Protein_Damage Parasite Protein Damage ROS_Generation->Protein_Damage causes Parasite_Death Parasite_Death Protein_Damage->Parasite_Death results in Antimalarial_Efficacy_Testing_Workflow General Workflow for Antimalarial Efficacy Testing cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A P. falciparum Culture C Co-incubation A->C B Drug Dilution Series B->C D Schizont Maturation Assessment C->D E IC50 Determination D->E F Mouse Model Selection G P. berghei Inoculation F->G H Drug Administration (4-Day Suppressive Test) G->H I Parasitemia Measurement H->I K Survival Monitoring H->K J Efficacy Calculation (% Suppression, ED50) I->J

References

A Head-to-Head Comparison of Fosmidomycin and FR900098 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosmidomycin and its acetyl derivative, FR900098, are potent inhibitors of the non-mevalonate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in many pathogens, including bacteria and malaria parasites.[1][2] This pathway is absent in humans, making its enzymes attractive targets for antimicrobial drug development.[2][3] Both compounds specifically target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, a key enzyme in this pathway.[4][5][6] This guide provides a comprehensive, data-driven comparison of the activity of this compound and FR900098, supported by experimental data and detailed protocols.

Mechanism of Action

This compound and FR900098 act as competitive inhibitors with respect to the substrate 1-deoxy-D-xylulose 5-phosphate (DXP) and as uncompetitive inhibitors concerning the cofactor NADPH.[2][7][8] This indicates that NADPH must bind to the enzyme first, inducing a conformational change that allows the inhibitor to bind to the DXP active site.[7][8] FR900098, being the acetyl derivative of this compound, generally exhibits enhanced activity, which is attributed to a higher affinity for the target enzyme.[1][9]

Quantitative Comparison of In Vitro Activity

The following tables summarize the inhibitory activities of this compound and FR900098 against their target enzyme (DXR/IspC) from various organisms and their antimicrobial efficacy against different pathogens.

Table 1: Inhibition of DXR/IspC Enzyme Activity (IC50/Ki)

OrganismThis compoundFR900098Reference
Plasmodium falciparum32 nM (IC50)18 nM (IC50)[9]
Plasmodium falciparum-9 nM (Ki)[7]
Francisella tularensis LVS247 nM (IC50)230 nM (IC50)[1]
Escherichia coli38 nM (Ki)62 nM (IC50)[1][5]
Acinetobacter baumannii47 nM (IC50)24 nM (IC50)[2]
Klebsiella pneumoniae45.5 nM (IC50)19.5 nM (IC50)[10]
Yersinia pestis0.71 µM (IC50)0.23 µM (IC50)[2][10]
Toxoplasma gondii90 nM (Ki)48 nM (Ki)[2]

Table 2: Antimicrobial Activity (MIC, EC50, and IC50)

OrganismThis compoundFR900098MetricReference
Plasmodium falciparum (clinical isolates)301 nM118 nMIC50[9]
Francisella novicida136 µM254 µMMIC[1]
Francisella novicida3.6 µM23.2 µMEC50[1]
Bacillus anthracis0.78 µg/mL>500 µg/mLMIC[11]
Mycobacterium tuberculosis>500 µg/mL>500 µg/mLMIC[11]

In Vivo Efficacy and Bioavailability

While both compounds show potent in vitro activity, their effectiveness in vivo can be limited by low bioavailability, likely due to their polarity.[1] FR900098 has been shown to be approximately twice as active as this compound in a Plasmodium vinckei mouse model.[9] Both compounds require the glycerol-3-phosphate transporter (GlpT) for entry into cells, and the absence or mutation of this transporter can lead to resistance.[1][2] This has prompted the development of more lipophilic prodrugs to bypass the need for this transporter and improve cell penetration.[1][11]

Experimental Protocols

DXP Reductoisomerase (DXR/IspC) Inhibition Assay

This spectrophotometric assay measures the inhibition of DXR by monitoring the oxidation of its cofactor, NADPH.

Materials:

  • Purified recombinant DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 1 mM MnCl2

  • This compound and FR900098 stock solutions

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and FR900098 in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DXR enzyme (final concentration ~50 nM)

    • Inhibitor solution (varying concentrations) or vehicle control

  • Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature. This is particularly important for slow, tight-binding inhibitors like this compound.[1]

  • Initiate the reaction by adding DXP (substrate) and NADPH (cofactor) to final concentrations of ~250 µM and ~0.3 mM, respectively.

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to DXR activity.[12][13]

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth with cysteine (TSB-C) for F. novicida)[1]

  • This compound and FR900098 stock solutions

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum to a standardized concentration (e.g., 1x105 CFU/mL).[1]

  • Prepare serial two-fold dilutions of this compound and FR900098 in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[1]

Visualizations

MEP_Pathway cluster_pathway Non-Mevalonate (MEP) Pathway cluster_inhibition Inhibition Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->DXP Inhibits DXR FR900098 FR900098 FR900098->DXP

Caption: Inhibition of the MEP pathway by this compound and FR900098.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Inhibitor Serial Dilutions C Add Reagents to 96-Well Plate A->C B Prepare Enzyme/ Bacterial Inoculum B->C D Incubate C->D E Measure Activity/ Growth D->E F Calculate Initial Velocities / % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50/MIC G->H

Caption: Generalized workflow for inhibitor activity screening.

References

Clinical trial data on Fosmidomycin combination therapies for malaria

Author: BenchChem Technical Support Team. Date: December 2025

Fosmidomycin, an inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis in malaria parasites, has been evaluated in several clinical trials as a component of combination therapy for uncomplicated falciparum malaria.[1][2][3] Its unique mechanism of action, targeting an enzyme pathway absent in humans, makes it a promising candidate to combat emerging drug resistance.[1][4][5] This guide provides a comparative overview of the clinical trial data on various this compound-based combination therapies, with a focus on their efficacy and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Targeting Isoprenoid Biosynthesis

This compound's antimalarial activity stems from its ability to inhibit 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the MEP pathway.[2][5][6] This pathway is crucial for the synthesis of isoprenoids, which are essential for parasite survival.[2][5] The inhibition of this pathway offers selective toxicity against the parasite.[5]

cluster_parasite Plasmodium falciparum (Apicoplast) cluster_human Human Host Cell Pyruvate_G3P Pyruvate + G3P DOXP DOXP Pyruvate_G3P->DOXP DXS MEP MEP DOXP->MEP DXR Isoprenoids Isoprenoids (IPP, DMAPP) MEP->Isoprenoids Multiple Steps Survival Parasite Survival Isoprenoids->Survival This compound This compound DXR DXR This compound->DXR Mevalonate Mevalonate Pathway Isoprenoids_human Isoprenoids Mevalonate->Isoprenoids_human cluster_workflow This compound-Piperaquine Trial Workflow Screening Screening (Uncomplicated P. falciparum) Enrollment Enrollment (N=100) Screening->Enrollment Treatment Treatment (3 days) This compound (30mg/kg BID) + Piperaquine (16mg/kg OD) Enrollment->Treatment FollowUp Follow-up (63 days) Treatment->FollowUp Endpoint Primary Endpoint (Day 28 PCR-corrected ACPR) FollowUp->Endpoint

References

Novel Fosmidomycin Analogs: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosmidomycin (B1218577), a phosphonic acid antibiotic, has garnered significant attention as an antimalarial agent due to its unique mechanism of action. It inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. This pathway is essential for the survival of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, as well as for various bacteria, but is absent in humans, making DXR an attractive target for selective drug design.

Despite its promise, this compound's clinical utility is hampered by suboptimal pharmacokinetic properties, including poor oral bioavailability. This has spurred extensive research into the development of novel analogs with improved potency, metabolic stability, and cell permeability. This guide provides a comparative overview of the synthesis and biological activity of several classes of recently developed this compound analogs, supported by experimental data and protocols.

Performance Comparison of this compound Analogs

The antimalarial efficacy of novel this compound analogs is typically evaluated based on their 50% inhibitory concentration (IC50) against P. falciparum cultures, their cytotoxicity (CC50) against mammalian cell lines, and the resulting selectivity index (SI = CC50/IC50), which indicates the compound's therapeutic window. The following tables summarize the biological activities of representative analogs from different classes.

Table 1: α-Aryl Substituted this compound Analogs

These analogs feature an aromatic substituent at the α-position relative to the phosphonate (B1237965) group, which can enhance lipophilicity and potentially improve cell uptake.

Compoundα-SubstituentP. falciparum StrainIC50 (µM)Reference
This compound-K1 (chloroquine-resistant)0.83
1e 3,4-dichlorophenylK1 (chloroquine-resistant)0.07[1]

Data indicates that the introduction of a 3,4-dichlorophenyl group at the α-position can significantly increase antiplasmodial activity compared to the parent compound.

Table 2: this compound-Antimalarial Conjugates

Hybrid molecules combining this compound with other known antimalarial scaffolds, such as artemisinin (B1665778) or aminochloroquinolines, have been synthesized to explore potential synergistic effects and combat drug resistance.

CompoundConjugated MoietyP. falciparum StrainIC50 (µM)CC50 (µM) (Fibroblasts)SIReference
This compound-FcB1 (chloroquine-resistant)15.0>100>6.6[2]
FSM-ACQ 1 AminochloroquinolineFcB1 (chloroquine-resistant)4.3>100>23.2[2]
FSM-ACQ 2 AminochloroquinolineFcB1 (chloroquine-resistant)2.8>100>35.7[2]
FSM-ART 1 Artemisinin (x2)FcB1 (chloroquine-resistant)0.363494[2]
FSM-ART 2 Artemisinin (x2)FcB1 (chloroquine-resistant)0.652234[2]

Conjugation with both aminochloroquinoline and artemisinin moieties resulted in analogs with significantly improved antiplasmodial activity. The artemisinin conjugates, in particular, showed very high potency and selectivity.

Table 3: Reverse Thia-Analogs of this compound

These analogs feature a sulfur atom (thia-ether) in the linker and a reversed hydroxamate group. Certain enantiomers of these compounds have shown potent and selective inhibition of the target enzyme.

CompoundChiralityP. falciparum StrainIC50 (nM)CC50 (µM) (HeLa cells)SIReference
Thia-analog 1 RacemicNF5430>10>333[3]
Thia-analog 1 (S)-(+)-enantiomerNF5419>10>526[3]
Thia-analog 1 (R)-(-)-enantiomerNF54110>10>91[3]

The (S)-(+)-enantiomer of the reverse thia-analog demonstrated the most potent antiplasmodial activity, highlighting the stereospecificity of the interaction with the DXR enzyme.

Signaling and Experimental Workflows

The Non-Mevalonate (MEP) Pathway

This compound and its analogs target the DXR enzyme within the MEP pathway, which is crucial for the synthesis of isoprenoid precursors in P. falciparum. Inhibition of this pathway disrupts essential cellular functions, leading to parasite death.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS GAP Glyceraldehyde-3-P GAP->DXP DXS MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME-2P CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound & Analogs This compound->DXP Inhibition

Caption: The Non-Mevalonate (MEP) pathway for isoprenoid biosynthesis in P. falciparum.

General Synthetic Workflow for this compound Analogs

The synthesis of novel this compound analogs often involves multi-step chemical reactions, starting from commercially available materials. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Introduction of Phosphonate Group Start->Step1 Step2 Step 2: Linker Modification (e.g., aza- or thia-introduction) Step1->Step2 Step3 Step 3: Formation of Hydroxamic Acid or Analog Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Analog Characterization->Final

Caption: A generalized workflow for the chemical synthesis of this compound analogs.

Experimental Workflow for Biological Evaluation

The biological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their antiplasmodial potency and cytotoxicity.

Bioassay_Workflow cluster_antimalarial Antiplasmodial Activity cluster_cytotoxicity Cytotoxicity Culture P. falciparum Culture Drug_Addition Addition of Analog (Serial Dilutions) Culture->Drug_Addition Incubation_72h 72h Incubation Drug_Addition->Incubation_72h SYBR_Green SYBR Green I Assay Incubation_72h->SYBR_Green IC50 IC50 Determination SYBR_Green->IC50 SI_Calc Selectivity Index (SI) Calculation (CC50/IC50) IC50->SI_Calc Mammalian_Cells Mammalian Cell Culture (e.g., HeLa, HepG2) Drug_Addition_Cyto Addition of Analog (Serial Dilutions) Mammalian_Cells->Drug_Addition_Cyto Incubation_48h 48-72h Incubation Drug_Addition_Cyto->Incubation_48h MTT_Assay MTT Assay Incubation_48h->MTT_Assay CC50 CC50 Determination MTT_Assay->CC50 CC50->SI_Calc

Caption: Workflow for determining the in vitro antiplasmodial activity and cytotoxicity of this compound analogs.

Experimental Protocols

Synthesis of α-(3,4-dichlorophenyl) this compound Analog (Compound 1e)

This protocol is a representative example of the synthesis of α-substituted this compound analogs.

Step 1: Synthesis of diethyl 1-(3,4-dichlorophenyl)-3-oxopropylphosphonate A solution of 3,4-dichlorobenzaldehyde (B146584) (1.0 eq) in dry THF is added dropwise to a solution of the ylide prepared from diethyl (2-oxopropyl)phosphonate (1.1 eq) and sodium hydride (1.1 eq) in dry THF at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of diethyl 1-(3,4-dichlorophenyl)-3-hydroxypropylphosphonate To a solution of the product from Step 1 in methanol (B129727) at 0 °C, sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give the alcohol.

Step 3: Synthesis of diethyl 3-azido-1-(3,4-dichlorophenyl)propylphosphonate To a solution of the alcohol from Step 2 and diphenylphosphoryl azide (B81097) (1.2 eq) in dry toluene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 4: Synthesis of diethyl 3-amino-1-(3,4-dichlorophenyl)propylphosphonate A solution of the azide from Step 3 in THF is treated with triphenylphosphine (B44618) (1.1 eq) and stirred for 2 hours, followed by the addition of water. The mixture is stirred for an additional 12 hours. The solvent is evaporated, and the residue is purified to yield the amine.

Step 5: Synthesis of the final analog The amine from Step 4 is N-formylated using a standard formylating agent (e.g., ethyl formate). The resulting formamide (B127407) is then treated with a suitable hydroxylating agent to form the hydroxamic acid. Finally, the phosphonate esters are cleaved using a reagent such as bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis to yield the final phosphonic acid.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum (e.g., K1 or FcB1 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2.5% hematocrit are aliquoted into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing saponin, Triton X-100, and SYBR Green I fluorescent dye. The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • IC50 Calculation: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., HeLa or human fibroblasts) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Cells are seeded into 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate spectrophotometer.

  • CC50 Calculation: The absorbance values are plotted against the drug concentration, and the CC50 value is determined by non-linear regression analysis.

References

Cross-Resistance Between Fosmidomycin and Other DXR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to fosmidomycin (B1218577), a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), presents a significant challenge in the development of new antibacterial and antimalarial agents targeting the methylerythritol phosphate (B84403) (MEP) pathway. Understanding the landscape of cross-resistance between this compound and other DXR inhibitors is critical for the design of next-generation therapeutics capable of overcoming these resistance mechanisms. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies.

Mechanisms of this compound Resistance

Resistance to this compound primarily arises from two distinct molecular mechanisms:

  • Target Modification: Mutations in the dxr gene, which encodes the DXR enzyme, can alter the drug's binding site, thereby reducing its inhibitory activity. A notable example is the S222T mutation in Escherichia coli DXR, which has been shown to confer a 10-fold increase in resistance to this compound and its analogs[1][2].

  • Substrate Accumulation: In the malaria parasite Plasmodium falciparum, resistance can be conferred by mutations in the had1 gene. This mutation leads to increased levels of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DXP), which can outcompete this compound for binding to the DXR enzyme[3].

These resistance mechanisms provide the basis for evaluating the potential for cross-resistance with other DXR inhibitors.

Comparative Analysis of DXR Inhibitor Activity

The following tables summarize the in vitro activity (IC50 values) of various DXR inhibitors against both this compound-susceptible (wild-type) and this compound-resistant strains of P. falciparum and E. coli. This data allows for a direct comparison of their potential to overcome known this compound resistance mechanisms.

Table 1: Comparative Activity of DXR Inhibitors Against this compound-Susceptible and -Resistant Plasmodium falciparum

CompoundChemical ClassWild-Type (3D7) IC50 (µM)This compound-Resistant (had1 mutant) IC50 (µM)Fold-Change in ResistanceReference
This compound Phosphonic Acid1.087>10>9.2[4]
FR900098 N-acetyl this compound Analog0.09 - 0.35Increased resistance observed-[4]
Compound 12a α,β-Unsaturated this compound Analog0.019Increased resistance observed-[4]
Compound 18a (Prodrug of 12a) α,β-Unsaturated this compound Analog Prodrug0.013Increased resistance observed-[4]
Compound 6l Lipophilic N-alkoxyaryl FR900098 Analog0.30Increased resistance observed-[3]
Compound 7l (Prodrug of 6l) Lipophilic N-alkoxyaryl FR900098 Analog Prodrug0.37Increased resistance observed-[3]

Table 2: Comparative Activity of DXR Inhibitors Against this compound-Susceptible and -Resistant Escherichia coli

CompoundWild-Type IC50 (µM)This compound-Resistant (Dxr-S222T) IC50 (µM)Fold-Change in ResistanceReference
This compound ~12.5>125~10[1][5]
FR900098 Data not availableIncreased resistance observed~10[1]
Fosfoxacin Data not availableIncreased resistance observed~10[1]

Experimental Protocols

Generation of this compound-Resistant Strains

a) P. falciparum with had1 mutation:

This compound-resistant P. falciparum lines can be generated through continuous drug pressure.

  • Culture Initiation: Begin with a drug-sensitive strain, such as 3D7.

  • Drug Exposure: Introduce this compound at a concentration equivalent to the IC50 value.

  • Stepwise Concentration Increase: As the parasites adapt and resume growth, gradually increase the this compound concentration in a stepwise manner over several months.

  • Clonal Selection: Once parasites can tolerate high concentrations of the drug, perform limiting dilution to isolate clonal populations.

  • Genotypic Confirmation: Sequence the had1 gene to confirm the presence of resistance-conferring mutations.

b) E. coli with dxr mutations:

Resistant E. coli strains can be generated through screening of mutant libraries.

  • Mutant Library Generation: Create a library of E. colidxr mutants using methods such as error-prone PCR.

  • Transformation: Transform a suitable E. coli host strain with the plasmid-based dxr mutant library.

  • Selection: Plate the transformed bacteria on media containing a lethal dose of this compound.

  • Isolation and Confirmation: Isolate colonies that survive the selection and sequence the dxr gene to identify mutations, such as S222T[1].

Antimicrobial Susceptibility Testing

a) P. falciparum in vitro growth inhibition assay:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in complete medium.

  • Drug Preparation: Prepare serial dilutions of the DXR inhibitors.

  • Assay Setup: In a 96-well plate, add the parasite culture to wells containing the different drug concentrations. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based fluorescence assay or a pLDH assay.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the growth inhibition against the drug concentration and fitting the data to a dose-response curve.

b) E. coli minimum inhibitory concentration (MIC) determination:

The broth microdilution method is a standard procedure.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare two-fold serial dilutions of the DXR inhibitors in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Visualizing Resistance Mechanisms and Experimental Workflows

MEP_Pathway_and_Resistance cluster_pathway MEP Pathway cluster_inhibition DXR Inhibition cluster_resistance Resistance Mechanisms cluster_target_mod Target Modification cluster_substrate_acc Substrate Accumulation G3P Glyceraldehyde-3-P DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP DXP DXS->DXP DXR DXR DXP->DXR MEP MEP DXR->MEP NADPH -> NADP+ Isoprenoids Isoprenoids MEP->Isoprenoids Multiple Steps This compound This compound This compound->DXR Inhibition Altered_DXR Altered DXR Enzyme This compound->Altered_DXR Reduced Binding Other_DXRi Other DXR Inhibitors Other_DXRi->DXR Inhibition dxr_mutation dxr gene mutation (e.g., S222T in E. coli) dxr_mutation->Altered_DXR had1_mutation had1 gene mutation (in P. falciparum) Increased_DXP Increased DXP Levels had1_mutation->Increased_DXP Increased_DXP->DXR Competition

Caption: Mechanisms of DXR inhibition and this compound resistance.

Experimental_Workflow cluster_resistance_generation Generation of Resistant Strains cluster_susceptibility_testing Cross-Resistance Testing start_culture Start with Wild-Type Strain drug_pressure Apply Continuous Drug Pressure (e.g., this compound) start_culture->drug_pressure wt_strain Wild-Type Strain start_culture->wt_strain selection Select for Resistant Phenotype drug_pressure->selection characterization Genotypic & Phenotypic Characterization selection->characterization res_strain Resistant Strain characterization->res_strain assay Susceptibility Assay (e.g., IC50/MIC determination) wt_strain->assay res_strain->assay inhibitor_panel Panel of DXR Inhibitors inhibitor_panel->assay data_analysis Data Analysis: Determine Fold-Change in Resistance assay->data_analysis Compare IC50/MIC values

Caption: Workflow for cross-resistance studies of DXR inhibitors.

Conclusion

The available data indicates that cross-resistance is a significant concern for DXR inhibitors that share a similar binding mode to this compound. Both target site mutations in dxr and substrate accumulation due to had1 mutations can confer resistance to a range of this compound analogs, including those with improved potency against wild-type strains. These findings underscore the importance of designing novel DXR inhibitors that can overcome these resistance mechanisms, for instance, by binding to different sites on the enzyme or by having a sufficiently high affinity to counteract the effects of increased substrate competition. The experimental protocols and comparative data presented in this guide provide a framework for the continued development and evaluation of new DXR inhibitors in the fight against drug-resistant pathogens.

References

Validating the Synergistic Interaction of Fosmidomycin and Clindamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enhanced anti-malarial efficacy achieved by combining Fosmidomycin (B1218577) and Clindamycin (B1669177), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The combination of this compound and Clindamycin has emerged as a promising therapeutic strategy against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides an objective comparison of the combination therapy against monotherapy, presenting supporting experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Mechanism of Synergistic Action

This compound and Clindamycin exhibit a synergistic interaction by targeting different essential pathways within the malaria parasite's apicoplast, a non-photosynthetic plastid organelle.

This compound acts as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2][3][4] This pathway is crucial for the parasite's survival but is absent in humans, making this compound selectively toxic.[5]

Clindamycin , a lincosamide antibiotic, primarily functions by inhibiting protein synthesis in the apicoplast.[6][7][8][9] It binds to the 50S ribosomal subunit of the parasite, thereby disrupting the translation of essential proteins.[6][7][8][9]

The synergistic effect arises from the dual assault on the apicoplast's functions. By inhibiting two distinct and vital processes, the combination therapy achieves a greater anti-malarial effect at lower concentrations than either drug used alone.

cluster_parasite Plasmodium falciparum Apicoplast cluster_isoprenoid Isoprenoid Biosynthesis (Non-mevalonate pathway) cluster_protein Protein Synthesis DOXP DOXP MEP MEP DOXP->MEP DXR enzyme Isoprenoid Precursors Isoprenoid Precursors MEP->Isoprenoid Precursors Ribosome (50S) Ribosome (50S) Essential Proteins Essential Proteins Ribosome (50S)->Essential Proteins Parasite Survival Parasite Survival Essential Proteins->Parasite Survival Isoprenoid Precursors->Parasite Survival This compound This compound This compound->MEP inhibits Clindamycin Clindamycin Clindamycin->Essential Proteins inhibits

Synergistic mechanism of this compound and Clindamycin.

In Vitro Efficacy

In vitro studies have consistently demonstrated the synergistic activity of this compound and Clindamycin against various strains of P. falciparum. The interaction is typically quantified using the fractional inhibitory concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

Drug CombinationP. falciparum StrainFIC Index (Median)InterpretationReference
This compound + ClindamycinK1 (multidrug-resistant)0.45Synergy[1]
This compound + ClindamycinNF 54 (chloroquine-sensitive)0.5Synergy[1]
This compound + Clindamycin3D7 (chloroquine-sensitive)Not explicitly stated, but synergy was observedSynergy[2]

In Vivo Efficacy: Animal and Human Studies

The synergistic effect observed in vitro translates to improved therapeutic outcomes in both animal models and human clinical trials.

Murine Malaria Models

Studies using Plasmodium vinckei and Plasmodium berghei in mice have shown that the combination of this compound and Clindamycin leads to a more significant reduction in parasitemia and higher cure rates compared to either drug alone.[1][10][11]

Treatment GroupParasitemia ReductionCure RateReference
This compound alonePartialLow[1]
Clindamycin alonePartialModerate[1]
This compound + ClindamycinSignificantHigh[1][10]
Human Clinical Trials

Clinical trials in African children with uncomplicated P. falciparum malaria have confirmed the efficacy and safety of the this compound-Clindamycin combination. The combination therapy results in rapid parasite clearance and high cure rates, even with short treatment courses.[12][13][14][15][16][17][18]

Treatment RegimenDay 28 Cure Rate (PCR-corrected)Key FindingsReference
This compound (30 mg/kg) + Clindamycin (5 mg/kg) for 5 days100%Superior to either drug alone in rapid and radical clearance.[12][16]
This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 3 days90%Well-tolerated and highly efficacious.[17]
This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 2 days100% (Day 14)Short-course regimens are highly effective.[13][15]
This compound (30 mg/kg) + Clindamycin (10 mg/kg) for 3 days94%Comparable efficacy to sulfadoxine-pyrimethamine.[14]

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Start Start Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Prepare serial dilutions of Clindamycin Prepare serial dilutions of Clindamycin Start->Prepare serial dilutions of Clindamycin Dispense drugs into 96-well plate Dispense drug dilutions into a 96-well plate (this compound along rows, Clindamycin along columns) Prepare serial dilutions of this compound->Dispense drugs into 96-well plate Prepare serial dilutions of Clindamycin->Dispense drugs into 96-well plate Add P. falciparum culture Add synchronized P. falciparum culture to each well Dispense drugs into 96-well plate->Add P. falciparum culture Incubate Incubate under appropriate conditions (e.g., 48-72 hours) Add P. falciparum culture->Incubate Assess parasite growth Assess parasite growth (e.g., microscopy, SYBR Green I assay) Incubate->Assess parasite growth Determine MICs Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination Assess parasite growth->Determine MICs Calculate FIC index Calculate the Fractional Inhibitory Concentration (FIC) Index Determine MICs->Calculate FIC index Interpret results Interpret results: FIC ≤ 0.5: Synergy 0.5 < FIC ≤ 4: Additive/Indifference FIC > 4: Antagonism Calculate FIC index->Interpret results End End Interpret results->End

Workflow for a checkerboard synergy assay.

Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and Clindamycin. Create a series of twofold dilutions for each drug.

  • Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the rows and the dilutions of Clindamycin along the columns. This creates a matrix of different drug concentration combinations.

  • Inoculation: Add a synchronized culture of P. falciparum at a specific parasitemia to each well.

  • Incubation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for 48-72 hours.

  • Growth Assessment: Determine parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears or fluorescence-based assays (e.g., SYBR Green I).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

Time-Kill Assay for In Vitro Synergy

Time-kill assays provide information on the rate of killing and the dynamic interaction between drugs over time.

Methodology:

  • Culture Preparation: Prepare a synchronized culture of P. falciparum.

  • Drug Exposure: Expose the parasite culture to this compound alone, Clindamycin alone, and the combination of both at specific concentrations (e.g., at their respective MICs). A drug-free control is also included.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots from each culture.

  • Parasitemia Determination: Determine the parasitemia in each sample by microscopy.

  • Data Analysis: Plot the log₁₀ parasitemia versus time for each treatment group. Synergy is generally defined as a ≥ 2-log₁₀ decrease in parasite count by the combination compared with the most active single agent at a specific time point.

In Vivo Efficacy Study in a Murine Malaria Model

Animal models are crucial for evaluating the in vivo efficacy of drug combinations before human trials.

Methodology:

  • Infection: Infect mice with a specific strain of murine malaria parasite, such as Plasmodium berghei.

  • Grouping: Randomly assign the infected mice to different treatment groups: vehicle control, this compound alone, Clindamycin alone, and the combination of this compound and Clindamycin.

  • Drug Administration: Administer the drugs orally or via another appropriate route for a specified duration (e.g., 4 days).

  • Monitoring: Monitor parasitemia daily by examining Giemsa-stained blood smears. Also, monitor the overall health and survival of the mice.

  • Data Analysis: Compare the mean parasitemia levels and survival rates between the different treatment groups. A significant reduction in parasitemia and an increase in survival in the combination group compared to the single-drug groups indicate in vivo synergy.

Conclusion

The combination of this compound and Clindamycin represents a potent and synergistic treatment for P. falciparum malaria. The distinct mechanisms of action targeting the parasite's apicoplast lead to enhanced efficacy, as demonstrated by extensive in vitro and in vivo data. The provided experimental protocols offer a framework for further research into this promising anti-malarial combination. This guide underscores the importance of combination therapy in overcoming drug resistance and improving clinical outcomes in the fight against malaria.

References

Comparing the in vitro and in vivo efficacy of different Fosmidomycin formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosmidomycin (B1218577), an inhibitor of the non-mevalonate pathway for isoprenoid biosynthesis, represents a promising antimalarial drug candidate due to its unique mechanism of action, which is absent in humans. However, its clinical utility has been hampered by suboptimal pharmacokinetic properties, including poor bioavailability and a short half-life.[1][2] This has spurred the development of various prodrugs and novel formulations designed to enhance its therapeutic efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of these next-generation this compound formulations, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the MEP Pathway

This compound and its analogs exert their antimicrobial effect by inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC), the second enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] This pathway is essential for the synthesis of isoprenoid precursors, which are vital for the survival of many pathogens, including the malaria parasite Plasmodium falciparum.[1] As humans utilize the distinct mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, DXR inhibitors are highly selective for the parasite.

MEP_Pathway cluster_pathway MEP Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (IspC) IPP_DMAPP IPP / DMAPP (Isoprenoid Precursors) MEP->IPP_DMAPP Multiple Steps This compound This compound & Analogs This compound->DXP

Figure 1: Mechanism of this compound Action.

Experimental Design & Workflow

The evaluation of novel this compound formulations typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies in animal models. This ensures a systematic assessment of a compound's potential as a viable drug candidate.

Experimental_Workflow cluster_dev Formulation & Screening cluster_eval Preclinical Evaluation cluster_analysis Analysis A Synthesis of This compound Prodrugs (e.g., POM, Acyloxymethyl) B In Vitro Activity Assays (P. falciparum Culture) Determine IC50 A->B C In Vivo Efficacy Studies (Malaria Mouse Model, e.g., P. berghei) B->C D Measure Parasite Suppression & Survival C->D E Comparative Data Analysis (Formulation vs. Parent Drug) D->E

Figure 2: General workflow for evaluating novel formulations.

Comparative In Vitro Efficacy

The primary goal of creating this compound prodrugs is to improve cell permeability, thereby increasing the concentration of the active drug at the target site within the parasite. Acyloxymethyl, alkoxycarbonyloxymethyl, and carbamate (B1207046) modifications of the phosphonate (B1237965) moiety have been shown to significantly enhance in vitro activity against asexual blood stages of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of this compound Formulations against P. falciparum

Compound/FormulationProdrug TypeP. falciparum StrainIC₅₀ (µM)Fold Improvement vs. This compound
This compound (Reference)-3D70.81[1]-
POM-FosmidomycinPivaloyloxymethyl (POM) Ester3D70.4 - 2.1~1-2x
N-benzyl Carbamate ProdrugDouble Prodrug (POM + Carbamate)K10.64[4]~1.3x
Acyloxybenzyl Prodrug (Benzoyl)Acyloxybenzyl EsterK1~0.01 - 0.05*>16x

*Note: Acyloxybenzyl prodrugs showed low nanomolar IC50 values; a specific value of 10-50 nM is estimated from the source for comparison.[5]

Comparative In vivo Efficacy

Successful translation from in vitro potency to in vivo efficacy is the critical test for any new formulation. Studies in murine models of malaria, such as those using Plasmodium berghei or Plasmodium vinckei, are essential for evaluating a compound's activity in a complex biological system. Prodrug strategies aim to increase oral bioavailability and metabolic stability, leading to improved parasite clearance.[3]

Data from a study evaluating fluorinated analogs of FR900098 (an N-acetyl derivative of this compound) in a P. berghei-infected mouse model demonstrates the impact of chemical modification on in vivo efficacy.

Table 2: In Vivo Efficacy of this compound Analogs in P. berghei-Infected Mice

CompoundAdministrationDoseParasitemia Suppression (Day 4)
FR900098 (Reference)Intraperitoneal50 mg/kg (5 days)93%[1]
Fluorinated Analog 93Intraperitoneal50 mg/kg (5 days)88%[1]
Fluorinated Analog 94Intraperitoneal50 mg/kg (5 days)85%[1]
Chloroquine (Control)Intraperitoneal50 mg/kg (5 days)100% (Eradicated)[1]

While the specific fluorinated analogs showed slightly weaker activity compared to the parent compound FR900098 in this instance, other prodrugs, such as acyloxyalkyl esters, have demonstrated a 2-fold increase in activity in P. vinckei-infected mice, highlighting the success of the prodrug approach.[6]

Key Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a common high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture : Asexual stages of chloroquine-resistant (e.g., K1, Dd2) or sensitive (e.g., 3D7) P. falciparum strains are maintained in continuous culture with human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Assay Procedure :

    • Prepare serial dilutions of the test compounds (this compound and its formulations) in a 96-well microplate.

    • Add synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Assessment (Murine Malaria Model)

The 4-day suppressive test (Peter's test) is a standard method for evaluating the in vivo activity of antimalarial compounds.

  • Animal Model : Female BALB/c or similar mouse strains are used.

  • Infection : Mice are inoculated intravenously or intraperitoneally with Plasmodium berghei ANKA strain-infected red blood cells (e.g., 1x10⁷ parasitized erythrocytes).

  • Drug Administration :

    • Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).

    • Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3). Administration can be oral (p.o.) or intraperitoneal (i.p.) depending on the study's objective.

  • Monitoring :

    • On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

    • Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of parasitized red blood cells out of ~1,000 total red blood cells.

    • The percentage of parasite suppression is calculated relative to a vehicle-treated control group.

    • Mice may also be monitored for mean survival time.

Conclusion

The development of this compound prodrugs represents a critical strategy to overcome the pharmacokinetic limitations of the parent compound. Formulations such as acyloxymethyl and acyloxybenzyl esters have demonstrated a significant enhancement in in vitro antiplasmodial activity, with some showing more than a 10-fold improvement over this compound.[5][7] While in vivo data is more complex, evidence confirms that prodrug modifications can lead to improved efficacy in murine malaria models, validating this approach as a promising avenue for developing new, more effective antimalarial therapies targeting the essential MEP pathway. Further investigation into "double prodrugs" and other novel delivery systems continues to be a high-priority area of research.[4]

References

Target Validation of Fosmidomycin in Newly Identified Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosmidomycin (B1218577) is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae. Its potent antimicrobial activity stems from the specific inhibition of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for a wide range of pathogens, including Gram-negative bacteria and apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) (MVA) pathway for isoprenoid synthesis, making enzymes within the MEP pathway highly attractive targets for antimicrobial drug development.[1][3][4]

The primary molecular target of this compound is 1-deoxy-D-xylulose (B118218) 5-phosphate reductoisomerase (DXR, also known as IspC), the second enzyme in the MEP pathway.[5][6][7] this compound acts as a competitive inhibitor of DXR with respect to its substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[4][8] Some studies also suggest a potential secondary in vivo target, methylerythritol phosphate (B84403) cytidyltransferase (IspD), an enzyme downstream of DXR.[3][9] This guide provides a comparative overview of this compound's target validation, its performance against various pathogens, and the experimental protocols used to validate its mechanism of action.

Comparative Performance Data

This compound and its analogs have been evaluated against a variety of pathogens. The following tables summarize key quantitative data, including enzyme inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC).

Table 1: Enzymatic Inhibition of DXR by this compound
Pathogen/OrganismEnzymeKᵢ Value (nM)Notes
Escherichia coliDXR (IspC)38-
Mycobacterium tuberculosisDXR (IspC)80M. tuberculosis is intrinsically resistant due to poor drug uptake.[2]
Francisella tularensisDXR (IspC)99-
Zymomonas mobilisDXR (IspC)600Competitive inhibitor.[8]

Data sourced from references[2][5][8].

Table 2: In Vitro Efficacy of this compound Against Various Pathogens
PathogenAssay TypeIC₅₀ / MICNotes
Plasmodium falciparumGrowth InhibitionIC₅₀: 0.81 µMEffective against multidrug-resistant strains.[2][10]
Escherichia coli (K12 strain)Growth InhibitionMIC: 12.5 µMModel organism for Gram-negative bacteria.[10]
Francisella tularensisGrowth InhibitionMIC: 136 µMCause of tularemia.[10]
Staphylococcus schleiferiGrowth InhibitionMIC: 0.5–8 µg/mLPathogen relies on the MEP pathway.[10]
Staphylococcus pseudintermediusGrowth InhibitionMIC: 0.5–1 µg/mLPathogen relies on the MEP pathway.[10]
Staphylococcus aureusGrowth InhibitionIneffectiveLacks the dxr gene and MEP pathway.[10]

Data sourced from references[2][10].

Table 3: Comparison with Alternative DXR Inhibitors
CompoundTarget OrganismActivityKey Characteristics
This compound P. falciparum, E. coliPotent DXR inhibitorHydrophilic, leading to poor pharmacokinetic properties.[11]
FR900098 P. falciparumGreater antimalarial activity in mouse models than this compound.[8]N-acetyl analog of this compound.[1]
Reverse Hydroxamate Analogs P. falciparumPotent antiplasmodial activityDesigned to improve on this compound's structure.[12]
N-alkoxy this compound Analogs P. falciparumBisubstrate inhibition (targets both DXP and NADPH binding sites).[4]Designed to enhance binding affinity by occupying adjacent sites.[4]
Lipophilic Non-hydroxamates E. coli, ESKAPE pathogensIC₅₀ values from 0.29 to 106 µM against E. coli DXR.Designed to improve cell penetration and reduce potential toxicity associated with hydroxamates.[13]

Data sourced from references[1][4][8][11][12][13].

Key Experimental Protocols

Validating DXR as the target of this compound in a new pathogen involves a series of key experiments, from enzymatic assays to cellular and in vivo studies.

Protocol 1: DXR Enzyme Inhibition Assay (Spectrophotometric)

This continuous-enzyme assay is fundamental for determining the inhibitory activity of compounds against DXR by monitoring the oxidation of the cofactor NADPH.[14]

A. Materials:

  • Purified recombinant DXR enzyme from the target pathogen.

  • 1-deoxy-D-xylulose 5-phosphate (DXP) substrate.

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

  • MgCl₂ solution (1 M).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm at a constant temperature.

B. Procedure:

  • Prepare Assay Mixture: In each well of the microplate, add the assay buffer, MgCl₂, NADPH, and the DXR enzyme.

  • Add Inhibitor: Add varying concentrations of the test compound (or DMSO for control) to the wells and incubate for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate DXP to all wells to start the enzymatic reaction.

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is directly proportional to DXR activity.[14]

C. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

A. Materials:

  • Intact cells of the target pathogen.

  • Lysis buffer.

  • Test compound (this compound).

  • Equipment for heat treatment (e.g., PCR cycler).

  • Equipment for protein detection (e.g., Western blot apparatus, antibodies against DXR).

B. Procedure:

  • Treat Cells: Incubate cell cultures with the test compound or vehicle control for a defined period.

  • Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of different temperatures.

  • Cell Lysis: Lyse the cells to release proteins.

  • Separate Aggregates: Centrifuge the lysates to pellet denatured, aggregated proteins.

  • Detect Soluble Protein: Analyze the supernatant for the presence of the soluble DXR protein using Western blotting or mass spectrometry.

C. Data Analysis:

  • A positive result is observed if DXR remains soluble at higher temperatures in the drug-treated samples compared to the control samples. This shift in thermal stability indicates direct binding of the compound to the DXR protein within the cell.

Visualizations: Pathways and Workflows

The Non-Mevalonate (MEP) Pathway and this compound's Target

The MEP pathway is a seven-step enzymatic process for synthesizing the isoprenoid precursors IPP and DMAPP. This compound targets DXR (IspC), which catalyzes the second step.

MEP_Pathway sub Glyceraldehyde-3-P + Pyruvate dxs DXS (IspA) dxp 1-Deoxy-D-xylulose 5-phosphate (DXP) dxr DXR (IspC) mep 2-C-Methyl-D-erythritol 4-phosphate (MEP) ispD IspD cdp_mep CDP-MEP ispE IspE mep_pp MEcPP ispF IspF hmbpp HMBPP ispG IspG ipp_dmpp IPP / DMAPP (Isoprenoid Precursors) dxs->dxp dxr->mep ispD->cdp_mep ispE->mep_pp ispF->hmbpp ispH IspH ispH->ipp_dmpp fos This compound fos->dxr Inhibition

The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.
General Workflow for this compound Target Validation

This workflow outlines the logical progression from initial screening to in vivo validation for confirming the activity of this compound or its analogs against a newly identified pathogen.

Target_Validation_Workflow start Identify Pathogen with MEP Pathway Genes (e.g., dxr) invitro In Vitro Enzyme Assay (Protocol 1) start->invitro Test this compound on recombinant DXR cellular Cellular Growth Inhibition Assay (MIC) invitro->cellular Confirm cellular activity rescue Isoprenoid Rescue Experiment cellular->rescue Validate MEP pathway blockade cetsa In-Cell Target Engagement (e.g., CETSA) cellular->cetsa Confirm direct binding to DXR resistance Resistance Generation & Target Sequencing cellular->resistance Identify resistance mutations in dxr gene invivo In Vivo Efficacy (Animal Model) rescue->invivo cetsa->invivo resistance->invivo end Target Validated invivo->end

Generalized workflow for validating DXR as the target of this compound.
Mechanism of Action and Resistance

This compound's efficacy is dependent on its ability to inhibit DXR. Pathogens can develop resistance primarily through two mechanisms: modification of the target enzyme or reduction of the effective intracellular drug concentration.

Resistance_Mechanism cluster_0 Susceptible Pathogen cluster_1 Resistant Pathogen fos_in This compound Uptake (e.g., GlpT transporter) dxr DXR Enzyme fos_in->dxr Inhibition mep MEP Pathway Blocked dxr->mep death Cell Death mep->death mut_uptake Impaired Uptake (glpT mutation) survival Cell Survival mut_uptake->survival Reduced intracellular drug concentration mut_dxr Target Modification (dxr mutation) mut_dxr->survival Reduced drug binding affinity amp_dxr Target Amplification (dxr gene copy number ↑) amp_dxr->survival Titration of inhibitor fos_ext External this compound fos_ext->fos_in fos_ext->mut_uptake

Logical relationship between this compound action and resistance mechanisms.

References

Safety Operating Guide

Proper Disposal of Fosmidomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Fosmidomycin, an antibiotic and antimalarial agent, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental protection. This guide provides a procedural overview for the safe handling and disposal of this compound in a laboratory setting.

I. Pre-Disposal Safety and Handling

Before disposal, it is essential to follow standard laboratory safety protocols when handling this compound. Although not classified as hazardous, direct contact should be minimized.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[2]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to control airborne levels.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as chemical waste. Prevent spills from entering drains or water courses.

II. This compound Disposal Procedure

While specific disposal regulations may vary by institution and locality, the following step-by-step process outlines the general procedure for disposing of this compound waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Segregation:

    • Treat all materials containing this compound, including unused stock solutions, contaminated media, and disposables (e.g., pipette tips, tubes), as chemical waste.[3]

    • Do not mix this compound waste with biohazardous or radioactive waste unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection:

    • Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • For liquid waste, use a container compatible with the solvent used to dissolve the this compound.

    • For solid waste, such as contaminated labware, collect it in a separate, appropriately labeled container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).

    • Identify the contents, including "this compound" and any solvents present. Indicate the approximate concentration and volume.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Follow your institution's procedures to request a pickup of the chemical waste by the EHS department.

III. Quantitative Data

No specific quantitative data, such as permissible concentration limits for aqueous waste disposal, for this compound was identified in the reviewed safety data sheets or environmental hazard information. As a general precaution, chemical waste should not be disposed of down the drain unless explicitly approved by the institutional EHS office.[4]

IV. Experimental Protocols

The search for proper disposal procedures did not yield any specific experimental protocols for the chemical breakdown or neutralization of this compound prior to disposal. The recommended procedure is to dispose of it as chemical waste through a licensed waste disposal company coordinated by the institutional EHS department.

V. Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

Fosmidomycin_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal A Identify this compound Waste (Unused solutions, contaminated media, etc.) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B Review Safety & Regulations C Segregate as Chemical Waste B->C Determine Waste Category D Collect in a Labeled, Leak-Proof Container C->D Contain Waste E Label Container with Contents (this compound, solvents, concentration) D->E Identify Hazards F Store in Designated Satellite Accumulation Area E->F Secure for Pickup G Request Waste Pickup from EHS F->G Initiate Disposal Process H Proper Disposal by Licensed Facility G->H Final Disposition

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and contact their EHS department for any questions.

References

Essential Safety and Operational Guide for Handling Fosmidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Fosmidomycin (B1218577). It includes detailed operational plans, disposal procedures, and emergency protocols to ensure a safe laboratory environment.

Safety and Handling Precautions

This compound is an antibiotic that inhibits the non-mevalonate (MEP) pathway of isoprenoid synthesis. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to adhere to standard laboratory safety protocols to minimize any potential risks.[1][2] Some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.Prevents skin contact.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and dust.[3][4]
Lab Coat Standard laboratory coat.Protects personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder form or if there is a risk of aerosol generation.[3][5]
First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
After Inhalation Move the individual to fresh air. If symptoms persist, consult a physician.[1]
After Skin Contact Wash the affected area with soap and plenty of water.[3]
After Eye Contact Rinse the eyes for several minutes with running water.[1][4]
After Swallowing Wash out the mouth with water. Do not induce vomiting. If symptoms persist, consult a physician.[3][4]

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

Caption: General workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be disposed of as hazardous chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not dispose of this compound solutions down the drain unless permitted by your institution's hazardous waste management program.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. Keep waste containers sealed when not in use.

  • Final Disposal: All this compound waste must be disposed of through your institution's official hazardous waste management program.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

G spill Spill Occurs evacuate Evacuate and alert others in the immediate area. spill->evacuate ppe Don appropriate PPE from a spill kit. evacuate->ppe contain Contain the spill using absorbent material (e.g., vermiculite, spill pillows). ppe->contain absorb Absorb the spilled material, working from the outside in. contain->absorb collect Collect the absorbed material into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste. decontaminate->dispose

Caption: Step-by-step procedure for managing a this compound spill.

Mechanism of Action: Inhibition of the MEP Pathway

This compound targets and inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[6] This enzyme is a key component of the non-mevalonate, or methylerythritol 4-phosphate (MEP), pathway for isoprenoid biosynthesis. This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive drug target.[4][7] Isoprenoids are vital for various cellular functions, including the synthesis of cell walls, quinones, and carotenoids.[1] By inhibiting DXR, this compound blocks the production of these essential molecules, leading to cell death or growth inhibition.[4]

G cluster_pathway MEP Pathway Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate DXP 1-deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) Isoprenoids Isoprenoid Precursors (IPP/DMAPP) MEP->Isoprenoids Downstream Enzymes Products Essential Isoprenoids (e.g., for cell wall, quinones) Isoprenoids->Products This compound This compound This compound->Inhibition Inhibition->DXP

Caption: this compound inhibits the DXR enzyme in the MEP pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

DXR Enzyme Inhibition Assay

This assay spectrophotometrically measures the inhibition of DXP reductoisomerase (DXR) activity.

  • Assay Mixture Preparation: Prepare an assay mixture containing 100 mM Tris pH 7.8, 25 mM MgCl2, and 150 μM NADPH.

  • Enzyme Addition: Add purified P. falciparum DXR enzyme to the mixture to a final concentration of 0.86 μM.

  • Inhibitor Addition: Add varying concentrations of this compound to the assay mixture. For control wells, add the vehicle (e.g., water or buffer) used to dissolve this compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP).

  • Measurement: Monitor the oxidation of NADPH at 37°C by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of DXR activity.[2][4]

In Vitro Antimalarial Activity Assay (P. falciparum)

This assay determines the efficacy of this compound against Plasmodium falciparum in a red blood cell culture.

  • Parasite Culture: Cultivate asynchronous P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES, using human O+ erythrocytes as host cells. Maintain cultures at 37°C in a low oxygen environment (5% O2, 3% CO2, 92% N2).[3]

  • Assay Plate Preparation: In a 96-well microtiter plate, add serial dilutions of this compound.

  • Parasite Inoculation: Add infected erythrocytes to each well to achieve a final parasitemia of approximately 0.4-1% and a hematocrit of 2%.[1][3]

  • Incubation: Incubate the plates for 48-72 hours under the same culture conditions.[1][3]

  • Growth Measurement:

    • Radiolabeling Method: For the final 24 hours of incubation, add [3H]hypoxanthine to each well. After incubation, harvest the parasites onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[3]

    • Fluorescent Method: After 72 hours, quantify parasite DNA using a fluorescent dye such as PicoGreen. Measure fluorescence using a plate reader.[1]

  • Data Analysis: Express parasite growth inhibition as a percentage compared to untreated controls. Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[3]

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain (e.g., E. coli MG1655) in Luria-Bertani (LB) broth. Dilute the culture 1:100 in fresh LB medium and grow to an optical density at 600 nm (OD600) of approximately 1.0.[1]

  • Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound in LB broth.

  • Inoculation: Dilute the bacterial culture to a final concentration of 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C with shaking (e.g., 250 rpm) in a microplate reader.

  • Measurement: Monitor bacterial growth by taking serial OD600 measurements over time.

  • Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria after a defined incubation period (e.g., 18-24 hours).[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.